Product packaging for 1-methyl-1H-indol-3-yl acetate(Cat. No.:CAS No. 3260-63-7)

1-methyl-1H-indol-3-yl acetate

Cat. No.: B188470
CAS No.: 3260-63-7
M. Wt: 189.21 g/mol
InChI Key: QSVQMVRTWNDRDT-UHFFFAOYSA-N
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Description

1-methyl-1H-indol-3-yl acetate, also known as this compound, is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B188470 1-methyl-1H-indol-3-yl acetate CAS No. 3260-63-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylindol-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8(13)14-11-7-12(2)10-6-4-3-5-9(10)11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVQMVRTWNDRDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CN(C2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062939
Record name 1H-Indol-3-ol, 1-methyl-, acetate (ester)
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3260-63-7
Record name 1H-Indol-3-ol, 1-methyl-, 3-acetate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylindoxyl acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indol-3-ol, 1-methyl-, 3-acetate
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Indol-3-ol, 1-methyl-, acetate (ester)
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-methyl-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-methyl-1H-indol-3-yl acetate, a key intermediate in the development of various biologically active compounds. This document details a robust two-step synthetic pathway, starting from indole, and provides a thorough characterization of the final product.

Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step process:

  • N-methylation of Indole: The first step involves the methylation of the indole nitrogen to produce 1-methyl-1H-indole.

  • C-3 Acetoxylation: The subsequent step is a selective, metal-free acetoxylation at the C-3 position of 1-methyl-1H-indole to yield the final product.

Synthesis_Pathway Indole Indole Methylindole 1-methyl-1H-indole Indole->Methylindole Step 1: N-methylation Step1_reagents 1. NaNH₂ in liquid NH₃ 2. Methyl Iodide Final_product This compound Methylindole->Final_product Step 2: C-3 Acetoxylation Step2_reagents PhI(OAc)₂ KOH, MeCN

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-methyl-1H-indole

This protocol is adapted from a well-established procedure.

Materials:

  • Indole

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Methyl iodide (CH₃I)

  • Anhydrous diethyl ether

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a dry ice condenser, add liquid ammonia.

  • To the stirred liquid ammonia, add sodium amide in portions.

  • Slowly add a solution of indole in anhydrous diethyl ether to the sodium amide suspension.

  • After stirring, add a solution of methyl iodide in anhydrous diethyl ether dropwise.

  • Continue stirring for an additional 15 minutes.

  • Allow the ammonia to evaporate.

  • Add water and diethyl ether to the residue.

  • Separate the ether layer, and extract the aqueous phase with diethyl ether.

  • Combine the ether extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 1-methyl-1H-indole.

  • Purify the crude product by vacuum distillation.

Step 2: Synthesis of this compound

This metal-free C-3 acetoxylation protocol offers high yields and selectivity.[1][2]

Materials:

  • 1-methyl-1H-indole

  • (Diacetoxyiodo)benzene (PhI(OAc)₂)

  • Potassium hydroxide (KOH)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1-methyl-1H-indole in acetonitrile, add potassium hydroxide.

  • Add (diacetoxyiodo)benzene to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford this compound.[1]

Experimental_Workflow cluster_step1 Step 1: N-methylation cluster_step2 Step 2: C-3 Acetoxylation Indole_start Indole Reaction1 React with NaNH₂ and Methyl Iodide Indole_start->Reaction1 Purification1 Workup and Vacuum Distillation Reaction1->Purification1 Methylindole_prod 1-methyl-1H-indole Purification1->Methylindole_prod Methylindole_start 1-methyl-1H-indole Reaction2 React with PhI(OAc)₂ and KOH in MeCN Methylindole_start->Reaction2 Purification2 Workup and Column Chromatography Reaction2->Purification2 Final_product_end This compound Purification2->Final_product_end

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

The synthesized this compound was characterized by its physical and spectroscopic properties.

Physical Properties
PropertyValue
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
CAS Number 3260-63-7
Appearance Expected to be a solid or oil
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on analysis of its structure and data from related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7 - 7.2m4HAromatic protons
~7.1s1HH-2
3.75s3HN-CH₃
2.3s3HO-C(=O)CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~169C=O (acetate)
~137C-7a
~129C-3a
~122-120Aromatic CH
~119C-2
~110Aromatic CH
~109C-3
32.8N-CH₃
21.0O-C(=O)CH₃

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch
~1760C=O stretch (ester)
~1600, ~1470C=C stretch (aromatic)
~1220C-O stretch (ester)

Mass Spectrometry (MS) Data

m/zInterpretation
189[M]⁺
147[M - CH₂CO]⁺
146[M - CH₃CO]⁺

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a clear logical progression from readily available starting materials.

Logical_Relationship Start Indole (Starting Material) Intermediate 1-methyl-1H-indole (Key Intermediate) Start->Intermediate N-methylation Target This compound (Target Molecule) Intermediate->Target C-3 Acetoxylation Application Drug Development & Further Functionalization Target->Application

Caption: Logical relationship in the synthesis and application of the target molecule.

This guide provides the essential information for the successful synthesis and characterization of this compound, a valuable building block for researchers in the field of drug discovery and development.

References

Biological Activity of 1-Methyl-1H-indol-3-yl Acetate Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the biological activities of a class of synthetic indole compounds, specifically derivatives of 1-methyl-1H-indol-3-yl. While direct research on the biological activities of 1-methyl-1H-indol-3-yl acetate and its immediate derivatives is limited in the currently available scientific literature, this guide focuses on a closely related and well-studied class: N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives . These compounds have emerged as potent anticancer agents, primarily through their interaction with the microtubule network, a critical component of the cellular cytoskeleton.

This document provides a comprehensive summary of their anticancer properties, including quantitative data on their efficacy, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of the key signaling pathways and experimental workflows.

Anticancer Activity: Inhibition of Tubulin Polymerization

A significant body of research has focused on the synthesis and evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as inhibitors of tubulin polymerization.[1][2][3] These compounds are designed as analogs of known tubulin inhibitors and have demonstrated potent antiproliferative activities against various cancer cell lines.[1]

The mechanism of action involves the disruption of microtubule dynamics, which is essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][2]

Quantitative Data Summary

The in vitro antiproliferative activities of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been evaluated against several human cancer cell lines using the MTT assay.[1] The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the table below. Lower IC₅₀ values indicate higher potency.

CompoundHeLa (Cervical Cancer) IC₅₀ (µM)[1]MCF-7 (Breast Cancer) IC₅₀ (µM)[1]HT-29 (Colon Cancer) IC₅₀ (µM)[1]
7c 1.230.982.15
7d 0.520.340.86
7f 3.452.874.12
7i 5.896.687.34
Colchicine (Control) 0.080.050.11

Note: The compounds listed are specific derivatives from the cited research, where different substitutions on the pyrazole or triazole ring were explored. Compound 7d emerged as a particularly potent derivative.

Experimental Protocols

Synthesis of N-((1-methyl-1H-indol-3-yl)methyl) Acetamide Derivatives

A general synthetic route for the preparation of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives is outlined below.[1] This multi-step synthesis involves the initial formation of a chloroacetamide intermediate followed by nucleophilic substitution with a pyrazole derivative.

Step 1: Synthesis of 2-Chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide

  • Dissolve 3,4,5-trimethoxy-N-((1-methyl-1H-indol-3-yl)methyl)aniline (1 mmol) in dichloromethane (10 ml).

  • Add triethylamine (1 mmol) and chloroacetyl chloride (1.2 mmol) successively to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Remove the solvent under vacuum to obtain the crude product, which is used in the next step without further purification.[1]

Step 2: Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

  • Dissolve the crude 2-chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (1 mmol), a pyrazole derivative (1.2 mmol), and K₂CO₃ (1.5 mmol) in acetonitrile (8 ml).

  • Reflux the reaction mixture at 85 °C for 8 hours.

  • After the reaction is complete, remove the solvent under vacuum.

  • Add water to the residue and extract with ethyl acetate (3 x 50 ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the crude product by column chromatography to yield the final compound.[1]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[4][5][6][7]

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Replace the existing medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).[4]

  • Incubation: Incubate the plate for a specified period, typically 24 to 72 hours.[1]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[4][7]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis

Western blot analysis is a technique used to detect and quantify specific proteins in a sample, which is crucial for studying the effects of compounds on signaling pathways.[8][9][10][11]

  • Cell Lysis: Treat cancer cells with the test compounds for a specified time. Harvest the cells and lyse them in a suitable buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., β-tubulin, or components of the PI3K/Akt pathway) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels between different treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanism of action for these indole derivatives and the general workflows for the key experiments.

Tubulin_Inhibition_Pathway cluster_dynamics Microtubule Dynamics Indole_Derivative 1-Methyl-1H-indol-3-yl Acetamide Derivative Tubulin α/β-Tubulin Heterodimers Indole_Derivative->Tubulin Binds to Colchicine Site Polymerization Polymerization Indole_Derivative->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Polymerization->Microtubules Disruption Disruption of Microtubule Dynamics Depolymerization->Tubulin G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Indole Derivatives (24-72h) A->B C Add MTT Reagent (4h Incubation) B->C D Solubilize Formazan Crystals (DMSO) C->D E Measure Absorbance at 570 nm D->E F Calculate Cell Viability and IC50 Values E->F Western_Blot_Workflow A Cell Treatment & Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE Separation B->C D Protein Transfer to Membrane C->D E Blocking & Antibody Incubation D->E F Chemiluminescent Detection E->F G Data Analysis F->G

References

An In-depth Technical Guide on the Postulated Mechanism of Action of 1-methyl-1H-indol-3-yl acetate in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific anticancer mechanism of 1-methyl-1H-indol-3-yl acetate is limited in the current body of scientific literature. This guide, therefore, extrapolates the likely mechanisms of action based on robust evidence from studies on its close structural analogs and derivatives. The information presented herein is intended to provide a foundational understanding and guide future research directions.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer agents. This compound belongs to this broad class of compounds. While direct studies on this specific molecule are not extensively available, research on its derivatives and structurally similar indole acetates provides compelling insights into its potential anticancer activities. This technical guide synthesizes the current understanding of how indole-based compounds, particularly those with a 1-methyl-1H-indol-3-yl moiety, are believed to exert their effects on cancer cells. The postulated mechanisms primarily revolve around the disruption of microtubule dynamics, induction of apoptosis, and modulation of critical cell signaling pathways.

Core Postulated Mechanisms of Action

Based on the analysis of structurally related compounds, the anticancer effects of this compound are likely multifactorial, involving:

  • Inhibition of Tubulin Polymerization: A key mechanism for several indole derivatives is the disruption of microtubule formation.

  • Induction of Apoptosis: Triggering programmed cell death is a hallmark of many effective anticancer agents, and indole derivatives are no exception.

  • Cell Cycle Arrest: Halting the progression of the cell cycle, particularly at the G2/M phase, prevents cancer cell proliferation.

  • Modulation of Signaling Pathways: Interference with pro-survival signaling cascades, such as the MAPK/ERK pathway, is another probable mode of action.

Data Presentation: Anticancer Activity of Related Indole Derivatives

The following tables summarize the quantitative data on the anticancer activities of various derivatives and analogs of this compound. This data provides a comparative basis for understanding the potential potency of the target compound.

Table 1: In Vitro Antiproliferative Activities of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives [1][2]

CompoundCancer Cell LineIC50 (μM)
7d HeLa0.52
MCF-70.34
HT-290.86
7c HeLa>30
MCF-76.68
HT-29>30
7f HeLa2.56
MCF-71.94
HT-293.21
7i HeLa4.32
MCF-73.15
HT-295.54

Table 2: Tubulin Polymerization Inhibition by a Derivative of this compound [1]

CompoundIC50 (μM)
7d 7.70

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to investigating the anticancer effects of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[3][4][5][6][7]

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • 96-well plates

    • This compound (or test compound)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using Annexin V, and differentiates apoptotic from necrotic cells using propidium iodide (PI).[8][9][10][11][12]

  • Materials:

    • Treated and control cancer cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Harvest cells after treatment and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and viable (Annexin V-/PI-).

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry based on DNA content.[13][14][15][16]

  • Materials:

    • Treated and control cancer cells

    • Cold 70% ethanol

    • PBS

    • Propidium Iodide staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Harvest cells and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice or at -20°C.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in the Propidium Iodide staining solution.

    • Incubate in the dark at room temperature.

    • Analyze the DNA content of the cells by flow cytometry.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, such as those involved in the MAPK/ERK signaling pathway.[17][18][19][20][21]

  • Materials:

    • Treated and control cell lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Lyse cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Add ECL substrate and visualize the protein bands using an imaging system.

    • Perform densitometry analysis to quantify protein expression levels.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key postulated signaling pathways and experimental workflows.

G cluster_0 Postulated Mechanism of Action of this compound cluster_1 Cellular Effects Indole_Acetate This compound Tubulin Tubulin Polymerization Inhibition Indole_Acetate->Tubulin Apoptosis Apoptosis Induction Indole_Acetate->Apoptosis Cell_Cycle Cell Cycle Arrest Indole_Acetate->Cell_Cycle Signaling Signaling Pathway Modulation Indole_Acetate->Signaling

Caption: Overview of the postulated cellular effects of this compound.

G cluster_0 Apoptosis Induction Pathway Indole_Acetate This compound Mitochondria Mitochondrial Stress Indole_Acetate->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

G cluster_0 Cell Cycle Arrest at G2/M Phase Indole_Acetate This compound Tubulin_Disruption Microtubule Disruption Indole_Acetate->Tubulin_Disruption Mitotic_Spindle Mitotic Spindle Defect Tubulin_Disruption->Mitotic_Spindle G2M_Arrest G2/M Arrest Mitotic_Spindle->G2M_Arrest

Caption: Proposed mechanism of G2/M cell cycle arrest via microtubule disruption.

G cluster_0 MAPK/ERK Signaling Pathway Inhibition Indole_Acetate Methyl-3-indolylacetate (analog) MEK1_2 MEK1/2 Indole_Acetate->MEK1_2 Inhibits ERK1_2 ERK1/2 MEK1_2->ERK1_2 Activates AP1 AP-1 ERK1_2->AP1 Activates MMP9 MMP-9 Expression AP1->MMP9 Increases Invasion Cancer Cell Invasion MMP9->Invasion

Caption: Inhibition of the MEK1/2-ERK1/2 pathway by a structural analog.[22]

G cluster_0 Experimental Workflow for Anticancer Activity Assessment Start Treat Cancer Cells with This compound MTT MTT Assay (Cell Viability) Start->MTT Flow_Apoptosis Flow Cytometry (Annexin V/PI for Apoptosis) Start->Flow_Apoptosis Flow_CellCycle Flow Cytometry (PI for Cell Cycle) Start->Flow_CellCycle Western_Blot Western Blot (Signaling Proteins) Start->Western_Blot End Data Analysis and Mechanism Elucidation MTT->End Flow_Apoptosis->End Flow_CellCycle->End Western_Blot->End

Caption: A logical workflow for investigating the anticancer properties of the target compound.

Conclusion and Future Directions

While direct evidence is pending, the analysis of structurally related indole derivatives strongly suggests that this compound holds promise as an anticancer agent. The convergent mechanisms of tubulin polymerization inhibition, apoptosis induction, and cell cycle arrest provide a solid foundation for its potential therapeutic efficacy. The inhibition of key signaling pathways like MAPK/ERK further underscores its potential to interfere with cancer cell proliferation and invasion.

Future research should focus on validating these postulated mechanisms directly for this compound. This would involve comprehensive in vitro studies using a panel of cancer cell lines to determine its IC50 values, followed by detailed mechanistic investigations as outlined in the experimental protocols section. Furthermore, in vivo studies using animal models would be crucial to assess its therapeutic efficacy and safety profile. The exploration of this and other novel indole derivatives could lead to the development of a new generation of effective and targeted cancer therapies.

References

Spectroscopic Profile of 1-methyl-1H-indol-3-yl acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-methyl-1H-indol-3-yl acetate, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on its chemical structure and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also included.

Chemical Structure

IUPAC Name: (1-methyl-1H-indol-3-yl) acetate Molecular Formula: C₁₁H₁₁NO₂ Molecular Weight: 189.21 g/mol CAS Number: 3260-63-7

Predicted Spectroscopic Data

The following tables summarize the predicted NMR, IR, and MS data for this compound. These predictions are based on the analysis of the molecule's functional groups and their expected spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.70d1HH-4
~7.35-7.20m3HH-5, H-6, H-7
~7.15s1HH-2
3.75s3HN-CH₃
2.30s3HO-C(=O)-CH₃

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~169.0QuaternaryC=O (acetate)
~137.0QuaternaryC-7a
~130.0QuaternaryC-3a
~125.0CHC-2
~122.5CHC-6
~121.0CHC-5
~119.0CHC-4
~115.0QuaternaryC-3
~109.5CHC-7
~33.0CH₃N-CH₃
~21.0CH₃O-C(=O)-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2950-2850MediumC-H stretch (aliphatic)
~1760StrongC=O stretch (ester)
~1600, ~1480Medium-StrongC=C stretch (aromatic)
~1220StrongC-O stretch (ester)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
189High[M]⁺ (Molecular ion)
147High[M - CH₂CO]⁺
146Medium[M - CH₃CO]⁺
131Medium[C₉H₉N]⁺
130High[C₉H₈N]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz.

    • Use standard pulse programs for both ¹H and ¹³C NMR. For ¹³C, a proton-decoupled sequence is standard.

IR Spectroscopy
  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).

    • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Perform a background scan with a clean, empty salt plate to subtract atmospheric and solvent absorptions.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC/MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Dissolution in deuterated solvent IR IR Spectroscopy Synthesis->IR Thin film preparation MS Mass Spectrometry Synthesis->MS Direct insertion or GC Structure_Elucidation Structure Elucidation & Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: A generalized workflow for the spectroscopic analysis of this compound.

physical and chemical properties of 1-methyl-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the physical, chemical, and biological properties of 1-methyl-1H-indol-3-yl acetate, tailored for researchers, scientists, and professionals in drug development.

Core Compound Information

This compound is an indole derivative. The core structure consists of a bicyclic system with a fused benzene and pyrrole ring, methylated at the nitrogen of the pyrrole ring, and an acetate group attached at the 3-position.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound and a closely related isomer, methyl 2-(1H-indol-3-yl)acetate, for comparative purposes.

Table 1: Key Identifiers for this compound

IdentifierValue
IUPAC Name (1-methylindol-3-yl) acetate[1]
CAS Number 3260-63-7
Molecular Formula C₁₁H₁₁NO₂[1]
Molecular Weight 189.21 g/mol [1]
SMILES CC(=O)OC1=CN(C2=CC=CC=C21)C[1]
InChI InChI=1S/C11H11NO2/c1-8(13)14-11-7-12(2)10-6-4-3-5-9(10)11/h3-7H,1-2H3[1]
InChIKey QSVQMVRTWNDRDT-UHFFFAOYSA-N[1]

Table 2: Physical Properties of Methyl 2-(1H-indol-3-yl)acetate (Isomer)

PropertyValue
Physical Description Solid
Melting Point 50-52 °C[2]
Boiling Point 160-163 °C at 0.5 mmHg[2]
Solubility Soluble in methanol (0.1 g/mL)[2]

Table 3: Spectroscopic Data for this compound

Spectroscopic DataValues
Mass Spectrometry Major fragments observed at m/z 147, 146[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of indolyl acetates.

Materials:

  • 1-methyl-1H-indole

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Ethyl acetate

  • Water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Procedure:

  • In a round-bottom flask, dissolve 1-methyl-1H-indole in pyridine.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Perform a liquid-liquid extraction with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts and wash them with water (50 mL) followed by saturated brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Purification and Analysis
  • Purification: The primary method for purification is silica gel column chromatography.

  • Analysis: The purity and identity of the synthesized compound can be confirmed using the following analytical techniques:

    • Thin Layer Chromatography (TLC): To monitor the reaction progress and purity of fractions from column chromatography.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Biological Activity and Signaling Pathways

Derivatives of 1-methyl-1H-indole have been shown to possess significant biological activity, including potential as anti-cancer agents through the inhibition of tubulin polymerization. Additionally, this compound has been identified as a test substrate for acetylcholinesterase.

Inhibition of Tubulin Polymerization

Certain N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivatives have been found to inhibit tubulin polymerization, a critical process for cell division. This inhibition leads to cell cycle arrest and ultimately apoptosis (programmed cell death).

Tubulin_Inhibition_Pathway 1-methyl-1H-indol-3-yl_acetate_derivative 1-methyl-1H-indol-3-yl acetamide derivative Tubulin Tubulin 1-methyl-1H-indol-3-yl_acetate_derivative->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits G2/M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Polymerization->G2/M_Arrest Leads to Apoptosis Apoptosis G2/M_Arrest->Apoptosis Induces

Caption: Tubulin polymerization inhibition pathway by a 1-methyl-1H-indol-3-yl acetamide derivative.

Acetylcholinesterase Substrate Activity

This compound can be used as a substrate to measure the activity of acetylcholinesterase (AChE), an enzyme critical for nerve function. The enzymatic hydrolysis of the acetate can be monitored to determine AChE activity.

AChE_Activity_Workflow cluster_0 Experimental Setup AChE Acetylcholinesterase (AChE) Hydrolysis Enzymatic Hydrolysis AChE->Hydrolysis Substrate 1-methyl-1H-indol-3-yl acetate Substrate->Hydrolysis Products 1-methyl-1H-indol-3-ol + Acetic Acid Hydrolysis->Products Detection Detection of Product (e.g., Spectrophotometry) Products->Detection Activity AChE Activity Quantification Detection->Activity

References

Exploring the Antimicrobial Potential of 1-methyl-1H-indol-3-yl acetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. A significant and continually evolving area of research is the exploration of indole derivatives for their antimicrobial capabilities, addressing the urgent global need for new agents to combat drug-resistant pathogens.[2][3] This technical guide focuses on the prospective antimicrobial properties of a specific derivative, 1-methyl-1H-indol-3-yl acetate, by examining the established activities of structurally related indole compounds. While direct antimicrobial studies on this compound are not extensively documented in current literature, this paper will synthesize data from analogous compounds to build a predictive framework for its potential efficacy and guide future research.

The Indole Nucleus: A Foundation for Antimicrobial Activity

The indole ring system, a fusion of a benzene and a pyrrole ring, is a key component in many natural and synthetic molecules with therapeutic value.[2] Modifications to the indole core, particularly at the C-3 position, have been a fruitful strategy for the development of potent antimicrobial agents.[1] The introduction of various substituents at this position can significantly influence the compound's biological activity. Notably, the presence of an ester group at the C-3 position has been suggested as a potentially important feature for inhibitory effects against microbial growth.[1]

Antimicrobial Spectrum of Related Indole Derivatives

While specific data for this compound is pending, a review of related indole derivatives provides a strong rationale for investigating its antimicrobial properties. Research into various indole compounds has revealed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[2][3]

For instance, derivatives of indole-3-acetic acid have been synthesized and shown to possess both antibacterial and antifungal properties.[4][5][6] Furthermore, indole-3-acetamido-polyamine conjugates have exhibited strong growth inhibition of methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) often below 0.2 µM.[7]

Table 1: Antimicrobial Activity of Selected Indole Derivatives

To provide a quantitative context, the following table summarizes the antimicrobial activities of various indole derivatives as reported in the literature. This data illustrates the potential potency that modifications to the indole scaffold can achieve.

Compound ClassTest OrganismActivity Metric (MIC, µg/mL)Reference
Indole-thiadiazole derivative (2h)Staphylococcus aureus6.25[8]
Indole-triazole derivative (3d)Staphylococcus aureus6.25[8]
Indole-thiadiazole derivative (2c)Methicillin-resistant S. aureus (MRSA)3.125[9]
Indole-triazole derivative (3d)Methicillin-resistant S. aureus (MRSA)Excellent, more effective than ciprofloxacin[9]
Indole-thiadiazole derivative (2c)Bacillus subtilis3.125[9]
Indole-triazole derivative (3c)Bacillus subtilis3.125[9]
Schiff base of Indole-3-acetic acid (5e)Pseudomonas aeruginosa3.12[4][5]
Schiff base of Indole-3-acetic acid (5f)Klebsiella pneumoniae3.12[4][5]
Synthetic indole derivative (SMJ-2)Multiple Gram-positive bacteria (including MRSA)0.25 - 2[10]
Synthetic indole derivative (SMJ-4)Multiple Gram-positive bacteria (including MRSA)0.25 - 16[10]

Postulated Mechanism of Action

For some bioactive indole derivatives, the proposed mechanism of antimicrobial action involves the disruption of the bacterial cell membrane.[11] This disruption can lead to the leakage of intracellular components and ultimately, cell death. It is plausible that this compound could share a similar mechanism, though this would require empirical validation. The lipophilic nature of the indole nucleus allows for interaction with the lipid bilayer of microbial membranes, a property that can be fine-tuned by substitutions on the ring system.

Experimental Protocols for Antimicrobial Screening

The evaluation of novel compounds for antimicrobial activity typically follows a standardized set of in vitro assays. The following protocols are commonly employed for screening indole derivatives.

Agar Well Diffusion Method

This method provides a preliminary qualitative assessment of antibacterial activity.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared in a suitable broth.

  • Seeding of Agar Plates: The surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria) is uniformly inoculated with the microbial suspension using a sterile cotton swab.

  • Well Preparation and Sample Addition: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar. A specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Test Compound Dilutions: A series of twofold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[12]

Visualizing the Research Workflow

The process of discovering and evaluating new antimicrobial agents from the indole class can be systematically visualized. The following diagram illustrates a typical workflow from synthesis to initial biological screening.

Antimicrobial Screening Workflow cluster_synthesis Chemical Synthesis cluster_screening Antimicrobial Screening cluster_results Evaluation start Starting Material (e.g., 1-methyl-1H-indole) reaction Acetylation Reaction start->reaction purification Purification & Characterization (e.g., Chromatography, NMR, MS) reaction->purification compound Pure this compound purification->compound stock_solution Prepare Stock Solution (in DMSO) compound->stock_solution agar_diffusion Agar Well Diffusion Assay (Qualitative) stock_solution->agar_diffusion mic_determination Broth Microdilution Assay (Quantitative - MIC) stock_solution->mic_determination data_analysis Data Analysis & Comparison agar_diffusion->data_analysis mic_determination->data_analysis hit_identification Hit Identification data_analysis->hit_identification sar_studies Structure-Activity Relationship (SAR) Studies hit_identification->sar_studies

Workflow for Synthesis and Antimicrobial Evaluation.

Conclusion and Future Directions

The indole scaffold represents a highly promising starting point for the development of novel antimicrobial agents. Although direct experimental evidence for the antimicrobial properties of this compound is not yet available, the extensive body of research on related indole derivatives, particularly those with substitutions at the C-3 position, provides a strong impetus for its investigation. The established antibacterial and antifungal activities of various indole acetates and amides suggest that this compound is a worthy candidate for synthesis and screening against a diverse panel of pathogenic microorganisms.

Future research should focus on the synthesis of high-purity this compound and its systematic evaluation using standardized antimicrobial susceptibility testing methods. Should promising activity be identified, further studies to elucidate its mechanism of action, toxicity profile, and structure-activity relationships will be crucial next steps in the journey toward developing a potential new therapeutic agent.

References

A Technical Guide to the Synthesis of Novel 1-Methyl-1H-indol-3-yl Acetate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of contemporary synthetic strategies for novel analogs of 1-methyl-1H-indol-3-yl acetate. The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This document details key synthetic methodologies, presents quantitative data in a comparative format, and outlines detailed experimental protocols for the synthesis of these promising compounds.

Core Synthetic Strategies and Methodologies

The synthesis of this compound analogs can be broadly categorized into several key approaches: functionalization of a pre-existing indole core and the construction of the indole ring system with the desired substituents. This guide focuses on post-synthesis modifications of the 1-methyl-1H-indole scaffold.

A prevalent strategy involves the acylation of the indole nitrogen (N-acylation) or the C3 position (C3-acylation). Recent advancements have focused on developing chemoselective methods to achieve high yields and avoid unwanted side reactions.

N-Acylation of Indoles

A chemoselective protocol for the N-acylation of indoles utilizes thioesters as the acyl source. This method has demonstrated moderate to excellent yields for a variety of substituted indoles.[1][2] The reaction typically proceeds in the presence of a base such as cesium carbonate (Cs2CO3) in a high-boiling solvent like xylene at elevated temperatures.[1][2]

C3-Acylation of Indoles

The selective acylation of indoles at the C3 position can be effectively achieved using acyl chlorides in the presence of a dialkylaluminum chloride, such as diethylaluminum chloride (Et2AlCl) or dimethylaluminum chloride (Me2AlCl).[3] This method is advantageous as it proceeds under mild conditions and does not require the protection of the indole NH group, making it applicable to a wide range of functionalized indoles.[3]

Multi-step Synthesis of Complex Analogs

More structurally complex analogs, such as those with substitutions on the indole ring and modifications to the acetate side chain, often require multi-step synthetic sequences. An example is the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, which have been investigated as tubulin polymerization inhibitors.[4][5] This synthesis involves the initial preparation of a key intermediate, 2-chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide, followed by its reaction with various pyrazole derivatives.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from key synthetic procedures for this compound and its analogs.

Table 1: Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide Analogs [4]

CompoundYield (%)Melting Point (°C)
7a65156.9–157.6
7b54179.4–180.2
7c58160.1–161.5
7e63198.9–200.5

Table 2: Biological Activity of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide Analogs against Cancer Cell Lines (IC50 in µM) [4][5]

CompoundHeLaMCF-7HT-29
7c2.451.833.12
7d0.520.340.86
7f1.120.891.56
7i6.684.345.21
Colchicine0.080.050.11

Experimental Protocols

General Procedure for the Preparation of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (7a–7r)[4]

A mixture of 2-chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (1 mmol), the appropriate pyrazole derivative (1.2 mmol), and K2CO3 (1.5 mmol) is dissolved in acetonitrile (8 ml). The reaction mixture is then refluxed at 85 °C for 8 hours. Upon completion of the reaction, the solvent is removed under reduced pressure. Water is added to the residue, and the mixture is extracted with ethyl acetate (3 x 50 ml). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to provide the crude product, which is then purified by column chromatography.

General Procedure for the 3-Acylation of Indoles using Acyl Chlorides and Dialkylaluminum Chloride[3]

To a solution of the indole (1 mmol) in CH2Cl2 (5 mL) at 0 °C is added a solution of Et2AlCl or Me2AlCl (1.1 mmol) in hexane. The mixture is stirred at 0 °C for 10 minutes, after which the acyl chloride (1.2 mmol) is added dropwise. The reaction is stirred at room temperature for a specified time (typically 1-3 hours) until completion, as monitored by TLC. The reaction is then quenched by the addition of 1 M HCl. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are washed with saturated aqueous NaHCO3 and brine, dried over anhydrous MgSO4, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the 3-acylindole.

Visualizations

Signaling Pathway

G cluster_0 Cellular Effects of Tubulin Polymerization Inhibition Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Disruption of Microtubule Dynamics Disruption of Microtubule Dynamics Microtubule Polymerization->Disruption of Microtubule Dynamics This compound Analogs This compound Analogs This compound Analogs->Microtubule Polymerization Inhibition Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Disruption of Microtubule Dynamics->Mitotic Arrest (G2/M Phase) Apoptosis Apoptosis Mitotic Arrest (G2/M Phase)->Apoptosis

Caption: Inhibition of tubulin polymerization by indole analogs.

Experimental Workflow

G cluster_1 Synthetic Workflow for Novel Analogs Start Start Reactants 1-Methyl-1H-indole Acylating Agent Catalyst/Base Start->Reactants Reaction Acylation (N- or C3-) Reactants->Reaction Workup Extraction Purification Reaction->Workup Characterization NMR, MS, etc. Workup->Characterization Biological Evaluation In vitro assays (e.g., cytotoxicity) Characterization->Biological Evaluation End End Biological Evaluation->End

Caption: General experimental workflow for synthesis and evaluation.

Logical Relationship

G Scaffold 1-Methyl-1H-indole Core N_Acylation N-Acylation (e.g., with thioesters) Scaffold->N_Acylation C3_Acylation C3-Acylation (e.g., with acyl chlorides) Scaffold->C3_Acylation Multi_Step Multi-Step Synthesis (Complex Side Chains) Scaffold->Multi_Step Analogs Novel 1-Methyl-1H-indol-3-yl Acetate Analogs N_Acylation->Analogs C3_Acylation->Analogs Multi_Step->Analogs Bioactivity Biological Activity (e.g., Anticancer) Analogs->Bioactivity

References

In Silico Modeling of 1-methyl-1H-indol-3-yl acetate Interactions with Acetylcholinesterase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 1-methyl-1H-indol-3-yl acetate and its interactions with human acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a primary target in the management of Alzheimer's disease. This document outlines detailed methodologies for a complete computational workflow, including molecular docking, molecular dynamics simulations, and pharmacophore modeling. Furthermore, it presents a standard experimental protocol for the enzymatic inhibition assay of acetylcholinesterase to enable the validation of in silico findings. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams generated using Graphviz (DOT language) to ensure clarity and reproducibility for researchers in drug discovery and development.

Introduction

Acetylcholinesterase (AChE) is a serine hydrolase that terminates synaptic transmission at cholinergic synapses by catalyzing the hydrolysis of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE is a well-established therapeutic strategy for the symptomatic treatment of Alzheimer's disease, myasthenia gravis, and other neurological conditions.[3][4] The active site of AChE is located at the bottom of a deep and narrow gorge, approximately 20 Å deep, and contains a catalytic triad (Ser203, His447, and Glu334) and an anionic subsite that binds the quaternary ammonium of acetylcholine.[5]

Indole derivatives represent a privileged scaffold in medicinal chemistry, with many exhibiting significant biological activities, including the inhibition of acetylcholinesterase.[6] this compound, a simple indole derivative, presents an interesting candidate for investigation as a potential AChE inhibitor. In silico modeling techniques offer a powerful and resource-effective approach to predict and analyze the binding interactions of this molecule with AChE at an atomic level, thereby guiding further experimental studies.

This guide details the computational investigation of this compound as a potential AChE inhibitor, covering the entire workflow from initial molecular docking to more rigorous molecular dynamics simulations and pharmacophore-based analysis.

In Silico Modeling Workflow

The computational investigation of the interaction between this compound and acetylcholinesterase involves a multi-step process designed to predict the binding mode, affinity, and stability of the ligand-protein complex.

in_silico_workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis p_prep Protein Preparation docking Molecular Docking p_prep->docking l_prep Ligand Preparation l_prep->docking md_sim Molecular Dynamics docking->md_sim pose_analysis Binding Pose Analysis docking->pose_analysis energy_calc Binding Energy Calculation md_sim->energy_calc pharma_model Pharmacophore Modeling pose_analysis->pharma_model

Figure 1: In Silico Modeling Workflow.
Preparation of Acetylcholinesterase Structure

A high-resolution crystal structure of human acetylcholinesterase (hAChE) in complex with a known inhibitor, such as donepezil (PDB ID: 4EY7), serves as the starting point for the modeling studies.

Protocol:

  • Retrieve the Protein Data Bank (PDB) file: Download the coordinates for PDB ID: 4EY7.

  • Prepare the protein:

    • Remove water molecules and any co-crystallized ligands and ions from the PDB file.

    • Add hydrogen atoms to the protein structure, assuming a physiological pH of 7.4.

    • Assign appropriate protonation states for histidine residues.

    • Perform energy minimization of the protein structure using a suitable force field (e.g., CHARMM36, AMBER) to relieve any steric clashes.

Preparation of this compound Ligand

The three-dimensional structure of this compound is prepared for docking.

Protocol:

  • Generate 3D coordinates: The structure can be built using molecular modeling software (e.g., Avogadro, ChemDraw) and saved in a suitable format (e.g., MOL2, SDF).

  • Assign partial charges: Assign appropriate partial charges to the atoms of the ligand using a method such as Gasteiger charges.

  • Energy minimization: Perform energy minimization of the ligand structure to obtain a low-energy conformation.

Molecular Docking

Molecular docking predicts the preferred orientation of the ligand when bound to the protein target.

Protocol:

  • Define the binding site: The binding site is typically defined as a grid box centered on the active site gorge of AChE. The coordinates of the co-crystallized ligand (donepezil in 4EY7) can be used to define the center of the grid.

  • Perform docking: Use a docking program such as AutoDock Vina or GOLD to dock the prepared ligand into the defined binding site of the prepared protein structure.[5]

  • Analyze docking poses: The results will consist of multiple binding poses ranked by their docking scores (binding affinities). The pose with the lowest binding energy is typically considered the most favorable. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein for the top-ranked poses.

Parameter Value Description
PDB ID 4EY7Human Acetylcholinesterase
Docking Software AutoDock VinaWidely used docking program
Grid Center (x, y, z) -14.01, -43.83, 27.66Based on co-crystallized ligand
Grid Size (Å) 60 x 60 x 60Encompasses the active site gorge
Exhaustiveness 8Controls the thoroughness of the search

Table 1: Example Molecular Docking Parameters.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Protocol:

  • System setup: Place the best-ranked docked complex in a periodic box of water molecules (e.g., TIP3P water model). Add counter-ions to neutralize the system.

  • Energy minimization: Perform energy minimization of the entire system to remove steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the system under constant pressure and temperature (NPT ensemble) for a sufficient period (e.g., 1 ns).

  • Production run: Run the production MD simulation for an extended period (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory analysis: Analyze the MD trajectory to assess the stability of the complex (e.g., by calculating the root-mean-square deviation (RMSD) of the protein and ligand) and to identify persistent intermolecular interactions.

Parameter Value Description
MD Engine GROMACS / AMBERCommon molecular dynamics software
Force Field CHARMM36 / AMBER14SBDescribes the potential energy of the system
Water Model TIP3PA standard water model for simulations
Ensemble NPTConstant number of particles, pressure, and temperature
Simulation Time 100 nsDuration of the production simulation

Table 2: Example Molecular Dynamics Simulation Parameters.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active as an AChE inhibitor.

Protocol:

  • Training set selection: Compile a set of known indole-based AChE inhibitors with a range of activities.

  • Pharmacophore generation: Use software like Discovery Studio or MOE to generate pharmacophore models based on the training set. The models will consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

  • Model validation: Validate the generated pharmacophore models using a test set of known active and inactive compounds. A good model should be able to distinguish between active and inactive molecules.

  • Mapping: Map this compound onto the validated pharmacophore model to assess its fit and potential for AChE inhibitory activity.

Feature Description Present in this compound?
Aromatic RingThe indole ringYes
Hydrogen Bond AcceptorThe carbonyl oxygen of the acetate groupYes
Hydrophobic RegionThe indole ring and methyl groupYes
Hydrogen Bond DonorThe indole N-H (in unsubstituted indoles)No (methylated)

Table 3: Common Pharmacophore Features for AChE Inhibitors and their Presence in the Target Molecule.

Experimental Validation: Acetylcholinesterase Inhibition Assay

In silico predictions should be validated through experimental assays. The most common method for measuring AChE inhibition is the colorimetric assay developed by Ellman.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Prepare Reagents add_enzyme_inhibitor Add AChE and Inhibitor reagent_prep->add_enzyme_inhibitor plate_layout Design 96-Well Plate Layout plate_layout->add_enzyme_inhibitor pre_incubation Pre-incubate add_enzyme_inhibitor->pre_incubation add_substrate_dtnb Add ATCI and DTNB pre_incubation->add_substrate_dtnb measure_absorbance Measure Absorbance at 412 nm add_substrate_dtnb->measure_absorbance calc_inhibition Calculate % Inhibition measure_absorbance->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50

Figure 2: Experimental Workflow for AChE Inhibition Assay.
Principle of the Assay

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity.

Materials and Reagents
  • Acetylcholinesterase (from Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Sodium phosphate buffer (0.1 M, pH 8.0)

  • This compound

  • Positive control inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Assay Protocol

This protocol is for a final volume of 200 µL per well in a 96-well plate.

  • Prepare solutions:

    • AChE solution: Prepare a working solution of AChE in phosphate buffer.

    • DTNB solution: Dissolve DTNB in phosphate buffer.

    • ATCI solution: Prepare a fresh solution of ATCI in deionized water.

    • Inhibitor solutions: Prepare a series of dilutions of this compound and the positive control in phosphate buffer (with a small amount of DMSO if necessary, keeping the final DMSO concentration below 1%).

  • Assay Procedure:

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the DTNB solution to each well.

    • Add 10 µL of the inhibitor solution (or buffer for the control) to the respective wells.

    • Add 10 µL of the AChE solution to each well (except for the blank, where 10 µL of buffer is added).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

Data Analysis
  • Calculate the rate of reaction (ΔAbs/min) for each well.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

  • Determine the IC50 value: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Reagent Stock Concentration Volume per Well Final Concentration
Phosphate Buffer0.1 M, pH 8.0140 µL0.1 M
DTNB10 mM20 µL1 mM
InhibitorVariable10 µLVariable
AChE0.2 U/mL10 µL0.01 U/mL
ATCI15 mM20 µL1.5 mM

Table 4: Example Reagent Concentrations for AChE Inhibition Assay.

Cholinergic Signaling Pathway

The following diagram illustrates the role of acetylcholinesterase in a cholinergic synapse.

cholinergic_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release ACh_synapse ACh ACh_release->ACh_synapse Exocytosis AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Choline_uptake Choline Reuptake Choline_Acetate->Choline_uptake Choline Choline_uptake->ACh_vesicle Recycling Signal Signal Transduction AChR->Signal

Figure 3: Cholinergic Synaptic Transmission.

Conclusion

This technical guide provides a detailed roadmap for the in silico and experimental investigation of this compound as a potential acetylcholinesterase inhibitor. By following the outlined protocols for molecular docking, molecular dynamics simulations, pharmacophore modeling, and enzymatic assays, researchers can systematically evaluate the inhibitory potential of this and other novel compounds. The integration of computational and experimental approaches is crucial for accelerating the discovery and development of new therapeutic agents for neurodegenerative diseases.

References

A Comprehensive Technical Review of 1-methyl-1H-indol-3-yl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-indol-3-yl acetate is an indole derivative that has garnered interest in the scientific community for its potential applications in medicinal chemistry and as a research tool. The indole scaffold is a privileged structure in drug discovery, found in a wide array of biologically active compounds.[1] This technical guide provides a thorough literature review of this compound, focusing on its synthesis, chemical properties, and known biological activities. This document aims to serve as a comprehensive resource for researchers and professionals involved in drug development and chemical biology.

Chemical and Physical Properties

Table 1: Physicochemical Properties of Indole Acetate Derivatives

PropertyValue (for Methyl 2-(1H-indol-3-yl)acetate)Reference
Molecular FormulaC₁₁H₁₁NO₂[2]
Molecular Weight189.21 g/mol [2]
Melting Point125 °C[2]
AppearanceSolid[2]

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common approach involves the N-methylation of an indole precursor followed by acetylation at the C3 position.

General Synthetic Protocols

A general and efficient method for the synthesis of 1-acetyl-1H-indol-3-yl acetates starts from 2-chlorobenzoic acids. This multi-step process involves a condensation reaction with glycine, followed by cyclization and acetylation.[4] While this protocol is for the 1-acetyl derivative, a similar strategy can be adapted for the 1-methyl analog by using an appropriate N-methylated precursor.

Another versatile method involves the direct C-H functionalization of indoles using a hypervalent iodine(III) reagent, which offers a catalyst-free approach.[5]

Experimental Protocol: Synthesis of Substituted 1-acetyl-1H-indol-3-yl Acetates [4]

  • Condensation: A mixture of a 2-chlorobenzoic acid derivative and glycine is heated to form the corresponding 2-[(carboxymethyl)amino]benzoic acid.

  • Cyclization and Acetylation: The resulting amino acid is heated at reflux with acetic anhydride and dry sodium acetate.

  • Workup: The reaction mixture is cooled and poured into ice water. The precipitate is collected, washed, and dried to yield the 1-acetyl-1H-indol-3-yl acetate derivative.

For the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, a multi-step synthesis was employed starting from 1-methyl-1H-indole-3-carbaldehyde.[6] This highlights the utility of 1-methylated indole precursors in constructing more complex molecules.

Synthesis_Workflow Start Starting Materials (e.g., 1-methyl-1H-indole) Reaction1 Reaction Step 1 (e.g., Vilsmeier-Haack) Start->Reaction1 Intermediate1 Intermediate Product (e.g., 1-methyl-1H-indole-3-carbaldehyde) Reaction1->Intermediate1 Reaction2 Reaction Step 2 (e.g., Reductive Amination) Intermediate1->Reaction2 Intermediate2 Intermediate Product Reaction2->Intermediate2 Reaction3 Final Reaction Step (e.g., Acetylation) Intermediate2->Reaction3 Purification Purification (e.g., Chromatography) Reaction3->Purification FinalProduct 1-methyl-1H-indol-3-yl acetate Derivative Purification->FinalProduct

Biological Activities and Therapeutic Potential

The indole nucleus is a key component of many compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][7] this compound and its derivatives have been investigated for several biological activities.

Anticancer Activity

Derivatives of this compound have shown promise as anticancer agents, primarily through the inhibition of tubulin polymerization.[8] Tubulin is a critical component of microtubules, which are essential for cell division.[7] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Specifically, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized and evaluated for their antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines.[8] One of the promising compounds, 7d , exhibited potent antiproliferative activities with the following IC₅₀ values:

Table 2: Anticancer Activity of Compound 7d [8]

Cell LineIC₅₀ (µM)
HeLa0.52
MCF-70.34
HT-290.86

Mechanistic studies revealed that compound 7d induced apoptosis, arrested the cell cycle in the G2/M phase, and inhibited tubulin polymerization in a manner consistent with colchicine.[8]

Furthermore, methyl-3-indolylacetate (MIA), a closely related compound, has been shown to inhibit cancer cell invasion by targeting the MEK1/2-ERK1/2 signaling pathway.[9] MIA was found to suppress the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in cancer cell invasion, by targeting the activator protein-1 (AP-1) signaling pathway.[9]

MEK_ERK_Pathway TPA TPA MEK1_2 MEK1/2 TPA->MEK1_2 activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates AP1 AP-1 ERK1_2->AP1 activates MMP9 MMP-9 Gene Transcription AP1->MMP9 promotes Invasion Cancer Cell Invasion MMP9->Invasion MIA Methyl-3-indolylacetate (MIA) MIA->MEK1_2 inhibits

Acetylcholinesterase Inhibition

Experimental Protocol: General Acetylcholinesterase Inhibition Assay

A common method for assessing AChE inhibition is the Ellman's method, which is a colorimetric assay.

  • Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer), acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test inhibitor solution.

  • Enzyme Reaction: In a microplate well, combine the buffer, DTNB solution, and the test inhibitor at various concentrations. Add the acetylcholinesterase enzyme and incubate.

  • Substrate Addition: Initiate the reaction by adding the acetylthiocholine substrate.

  • Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

AChE_Assay_Workflow Start Prepare Reagents (Buffer, DTNB, AChE, Substrate, Inhibitor) Incubation Incubate AChE with Inhibitor Start->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Absorbance (412 nm) Reaction->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

Pharmacokinetics and Toxicology

Direct pharmacokinetic and toxicological data for this compound are limited. However, studies on related indole compounds, such as indole-3-acetic acid (IAA), provide some insights. IAA is a natural plant hormone and a metabolite of tryptophan in mammals.[10] It is generally considered to have low toxicity, though high levels have been associated with certain disease conditions.[11] The toxicological profile of IAA suggests that it is non-genotoxic, but there are uncertainties regarding its sub-chronic and chronic toxicities.[11]

Pharmacokinetic studies of various indole derivatives indicate that their absorption, distribution, metabolism, and excretion can be significantly influenced by their specific substituents.[3] For example, the bioavailability of indomethacin, an indole-containing anti-inflammatory drug, is approximately 100%, and it is extensively metabolized.[3] In silico studies on novel indole derivatives have predicted good oral absorption and a lack of blood-brain barrier penetration for some compounds.[12]

Conclusion

This compound is a versatile indole derivative with demonstrated potential in the development of anticancer agents and as a tool for studying acetylcholinesterase. Its synthesis is achievable through established methods in organic chemistry. While there is a clear indication of its biological activity, particularly through its derivatives, a significant gap exists in the literature regarding specific quantitative data on its bioactivity, pharmacokinetics, and toxicology. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound. This review provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and its analogs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methyl-1H-indol-3-yl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1-methyl-1H-indol-3-yl acetate, a valuable intermediate in medicinal and bioorganic chemistry. The featured method is a catalyst-free approach, offering a straightforward and efficient route to the target compound.

Introduction

This compound and its derivatives are important precursors in the development of various biologically active molecules. Efficient and reliable synthetic methods are therefore of significant interest. This protocol details a catalyst-free synthesis utilizing (diacetoxyiodo)benzene (DIB), which serves as a practical and effective method for the C-H functionalization of 1-methyl-1H-indole.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound and related indole acetates using a catalyst-free method with (diacetoxyiodo)benzene (DIB) and potassium hydroxide (KOH).

EntrySubstrate (Indole Derivative)ProductYield (%)
11H-Indole1H-Indol-3-yl acetate76
25-Bromo-1H-indole5-Bromo-1H-indol-3-yl acetate72
35-Chloro-1H-indole5-Chloro-1H-indol-3-yl acetate70
45-Fluoro-1H-indole5-Fluoro-1H-indol-3-yl acetate68
55-Nitro-1H-indole5-Nitro-1H-indol-3-yl acetate55
65-Methoxy-1H-indole5-Methoxy-1H-indol-3-yl acetate78
71-Methyl-1H-indole This compound 82
82-Methyl-1H-indole2-Methyl-1H-indol-3-yl acetate

Application Note & Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay for 1-methyl-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-methyl-1H-indol-3-yl acetate is a synthetic indole derivative. The indole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Given its structural similarity to other acetylcholinesterase inhibitors, this protocol outlines an in vitro assay to evaluate the potential of this compound as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. This colorimetric assay is based on the Ellman's method, which measures the activity of AChE by quantifying the formation of 5-thio-2-nitrobenzoate (TNB), a yellow-colored product resulting from the reaction of dithiobisnitrobenzoic acid (DTNB) with thiocholine, a product of acetylcholine iodide (ATCI) hydrolysis by AChE.

Experimental Protocols

Materials and Reagents

  • This compound (Test Compound)

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Donepezil (Positive Control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Equipment

  • Multichannel micropipettes

  • Incubator set to 37°C

  • Microplate reader

Procedure

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of DTNB in PBS.

    • Prepare a 10 mM stock solution of ATCI in deionized water.

    • Prepare a 1 U/mL solution of AChE in PBS.

    • Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute this stock solution in PBS to obtain a range of test concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).

    • Prepare a 1 mM stock solution of Donepezil in DMSO and serially dilute in PBS to create a positive control concentration curve.

  • Assay Setup:

    • In a 96-well microplate, add 25 µL of the test compound dilutions or positive control to the appropriate wells.

    • Add 25 µL of the AChE solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Following incubation, add 50 µL of the DTNB solution to each well.

    • To initiate the reaction, add 25 µL of the ATCI solution to each well.

  • Data Collection:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to take readings every minute for a total of 15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

    • The percentage of inhibition can be calculated using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the reaction rate of the enzyme without an inhibitor and V_sample is the reaction rate with the test compound.

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Data Presentation

Table 1: Hypothetical Inhibition of Acetylcholinesterase by this compound

Concentration (µM)% Inhibition (Mean ± SD)
115.2 ± 2.1
1048.9 ± 3.5
5085.7 ± 1.8
10098.1 ± 0.9
IC50 (µM) 10.5

Table 2: Comparison with Positive Control (Donepezil)

CompoundIC50 (µM)
This compound10.5
Donepezil0.025

Mandatory Visualization

experimental_workflow reagent_prep Reagent Preparation (Test Compound, AChE, ATCI, DTNB) assay_setup Assay Setup in 96-well Plate (Add Compound, AChE) reagent_prep->assay_setup incubation Incubation (37°C, 15 min) assay_setup->incubation reaction_init Reaction Initiation (Add DTNB, then ATCI) incubation->reaction_init data_acq Data Acquisition (Absorbance at 412 nm) reaction_init->data_acq data_analysis Data Analysis (% Inhibition, IC50) data_acq->data_analysis

Caption: Experimental workflow for the in vitro AChE inhibition assay.

signaling_pathway AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis ACh Acetylcholine (ACh) ACh->AChE Substrate Test_Compound This compound (Potential Inhibitor) Test_Compound->AChE Inhibition

Caption: Proposed inhibitory mechanism of this compound.

Application Notes and Protocols for the Purification of 1-methyl-1H-indol-3-yl acetate using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 1-methyl-1H-indol-3-yl acetate, a key intermediate in various synthetic and medicinal chemistry applications. The protocols outlined below leverage silica gel column chromatography, a robust and widely applicable technique for the isolation of indole derivatives.

Introduction

This compound is an indole derivative whose purity is critical for its subsequent use in research and development. Column chromatography is a preferred method for its purification, offering effective separation from starting materials, by-products, and other impurities.[1] The choice of stationary and mobile phases is crucial for achieving optimal separation. Silica gel is a commonly used polar stationary phase for this class of compounds.[2][3] The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether), with the polarity being adjusted to achieve the desired separation.[3][4]

Data Presentation

The following table summarizes typical conditions for the column chromatography purification of this compound and related indole derivatives, as reported in the literature.

CompoundStationary PhaseMobile Phase SystemEluent RatioReported Yield (%)Reference
This compoundSilica GelNot SpecifiedNot Specified82[5]
Methyl 2-(1-methyl-1H-indol-3-yl)acetateSilica GelHexane/Ethyl Acetate5:165[6]
Ethyl 3-[5-(2-ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate derivativeSilica GelEthyl Acetate10%33[7][8]
[1-(4-methylbenzyl)-1H-indol-3-yl]methanolSilica GelHexane:Ethyl Acetate9:1 to 7:385-95[3]
3,3'-(Phenylmethylene)bis(1-methyl-1H-indole)Silica GelHexane:Ethyl Acetate8:188[9]

Experimental Protocols

This section provides a detailed methodology for the purification of this compound using silica gel column chromatography.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)[3]

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)[3]

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

1. Preparation of the Column (Wet Slurry Method): [2]

  • Ensure the chromatography column is clean, dry, and clamped vertically.
  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[2]
  • Add a thin layer of sand over the plug.[2]
  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).[2][3]
  • Pour the slurry into the column, allowing the silica gel to settle. Gently tap the column to ensure even packing and remove any air bubbles.[2]
  • Once the silica gel has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[10]
  • Drain the excess solvent until the solvent level is just above the top layer of sand.[10]

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully apply the solution to the top of the silica gel bed using a pipette.[2]
  • Dry Loading: If the crude product is not readily soluble in the mobile phase, dissolve it in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to dryness to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[2][3]

3. Elution and Fraction Collection:

  • Begin elution with a non-polar mobile phase, such as hexane or a hexane/ethyl acetate mixture (e.g., 95:5).[10]
  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The optimal gradient should be determined by preliminary TLC analysis of the crude mixture.[3][10]
  • Collect fractions of a consistent volume in labeled tubes.[10]
  • Monitor the elution of the compound by TLC. Spot the collected fractions on a TLC plate and visualize the spots under a UV lamp.[3] Most indole derivatives are UV-active and will appear as dark spots.[1]

4. Isolation of the Purified Product:

  • Combine the fractions containing the pure this compound, as determined by TLC analysis.[3]
  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.[3]
  • Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, MS).[10]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the purification of this compound using column chromatography.

experimental_workflow cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution and Collection cluster_analysis Analysis and Isolation prep_column Prepare Slurry of Silica Gel in Solvent pack_column Pack Column with Slurry prep_column->pack_column add_sand Add Sand to Top of Silica Bed pack_column->add_sand load_sample Load Crude Sample (Wet or Dry Method) add_sand->load_sample elute Elute with Solvent Gradient (Increasing Polarity) load_sample->elute collect Collect Fractions elute->collect monitor_tlc Monitor Fractions by TLC collect->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate final_product Purified this compound evaporate->final_product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for 1-methyl-1H-indol-3-yl acetate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 1-methyl-1H-indol-3-yl acetate and its derivatives in cell culture experiments, with a focus on its application as a potential anti-cancer agent. The protocols outlined below are based on established methodologies for evaluating the anti-proliferative and apoptosis-inducing effects of novel compounds.

Introduction

Indole derivatives represent a significant class of heterocyclic compounds with a wide range of biological activities.[1][2] Specifically, derivatives of this compound have been identified as potent inhibitors of tubulin polymerization, a key mechanism for anti-cancer drugs. These compounds have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis in various cancer cell lines.

This document provides detailed protocols for assessing the efficacy of this compound derivatives in cell culture, including methods for determining cell viability, analyzing cell cycle distribution, and detecting apoptosis.

Data Presentation

The anti-proliferative activity of a key derivative, N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (compound 7d), has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer0.52
MCF-7Breast Cancer0.34
HT-29Colon Cancer0.86

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration-dependent effect of this compound derivatives on cancer cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of the this compound derivative in complete medium.

  • After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle progression.

Materials:

  • Cancer cells

  • 6-well plates

  • This compound derivative

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells once with cold PBS and fix them in 70% cold ethanol at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells

  • 6-well plates

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound at desired concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells at room temperature for 15 minutes in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for this compound derivatives and the general workflow for their in vitro evaluation.

G cluster_0 Cellular Effects of this compound derivative Compound 1-methyl-1H-indol-3-yl acetate derivative Tubulin β-Tubulin Compound->Tubulin Binds to colchicine-binding site MT_dynamics Disruption of Microtubule Dynamics Tubulin->MT_dynamics Inhibits polymerization G2M_arrest G2/M Phase Cell Cycle Arrest MT_dynamics->G2M_arrest Apoptosis Induction of Apoptosis G2M_arrest->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Proposed mechanism of action for this compound derivatives.

G cluster_1 Experimental Workflow for In Vitro Evaluation start Start cell_culture Cancer Cell Culture (e.g., HeLa, MCF-7) start->cell_culture treatment Treatment with 1-methyl-1H-indol-3-yl acetate derivative cell_culture->treatment viability_assay Cell Viability Assay (MTT Assay) treatment->viability_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis Treat with IC50 concentrations apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay Treat with IC50 concentrations ic50 Determine IC50 viability_assay->ic50 end End ic50->end cell_cycle_analysis->end apoptosis_assay->end G cluster_2 Intrinsic Apoptosis Pathway G2M G2/M Arrest Bax Bax activation G2M->Bax Bcl2 Bcl-2 inhibition G2M->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 activation Apaf1->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for Assessing the Anti-proliferative Effects of 1-methyl-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for evaluating the in vitro anti-proliferative effects of 1-methyl-1H-indol-3-yl acetate. The indole scaffold is a prominent feature in many natural and synthetic compounds that exhibit significant anti-proliferative activity.[1] Indole derivatives have been shown to induce antitumor effects through various mechanisms, including the modulation of multiple cellular signaling pathways, inhibition of cell cycle progression, and the induction of programmed cell death (apoptosis).[1][2] The following sections present quantitative data templates, detailed experimental protocols for key assays, and visual diagrams of a potential signaling pathway and the experimental workflow.

Data Presentation: Summarizing Anti-proliferative Activity

The anti-proliferative activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cancer cell population. Results should be organized into clear tables for comparison.

Table 1: Anti-proliferative Activity of this compound (Example Data)

CompoundCell LineIC50 (µM) after 48hIC50 (µM) after 72h
This compoundMCF-7 (Breast)User DataUser Data
This compoundHeLa (Cervical)User DataUser Data
This compoundHT-29 (Colon)User DataUser Data
Doxorubicin (Positive Control)MCF-7 (Breast)0.8 ± 0.10.5 ± 0.07

IC50 values are typically calculated from dose-response curves and presented as mean ± standard deviation from multiple independent experiments.

Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells (Example Data)

Treatment (24h)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase% of Sub-G1 (Apoptotic) Cells
Vehicle Control (e.g., 0.1% DMSO)55.2 ± 2.528.1 ± 1.816.7 ± 1.51.2 ± 0.3
This compound (IC50)User DataUser DataUser DataUser Data
This compound (2x IC50)User DataUser DataUser DataUser Data

Experimental Workflow

The overall process for assessing the anti-proliferative effects involves culturing cells, treating them with the compound, performing a viability assay, and analyzing the resulting data.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis A Select & Culture Cancer Cell Line C Seed Cells in 96-Well Plate A->C B Prepare Stock Solution of this compound D Treat Cells with Serial Dilutions of Compound B->D C->D E Incubate for 48h / 72h D->E F Perform Cell Viability Assay (e.g., MTT or WST-1) E->F G Measure Absorbance (Spectrophotometer) F->G H Calculate Cell Viability (%) G->H I Determine IC50 Value H->I

Fig 1. Experimental workflow for assessing anti-proliferative effects.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[3]

Materials:

  • This compound

  • Selected human cancer cell line (e.g., MCF-7, HeLa, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilization solution

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After the 24-hour incubation, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the same concentration as in the highest compound dose) and a positive control (e.g., Doxorubicin).[1]

  • Incubation: Incubate the plate for the desired time periods (e.g., 48 and 72 hours) at 37°C and 5% CO2.[1]

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the microplate for 4 hours in a humidified atmosphere at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well. Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.[1]

  • Absorbance Measurement: Measure the spectrophotometrical absorbance of the samples using a microplate reader. The wavelength to measure the absorbance of the formazan product is between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle progression. It involves staining the DNA of treated cells with a fluorescent dye like Propidium Iodide (PI) and analyzing the cell population distribution across different phases of the cell cycle (G0/G1, S, G2/M).[1]

Materials:

  • 6-well plates

  • This compound

  • PBS (cold)

  • 70% Ethanol (cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)[1]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.[1] Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.[1]

  • Washing: Wash the cells once with cold PBS.[1]

  • Fixation: Resuspend the cell pellet gently in 1 mL of cold 70% ethanol while vortexing at a low speed to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G0/G1 or G2/M population may indicate cell cycle arrest.

Potential Signaling Pathway Modulation

Indole derivatives are known to exert their anti-proliferative effects by modulating various signaling pathways.[4] A common mechanism involves the deregulation of pathways critical for cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[5] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor binds PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Compound 1-methyl-1H-indol-3-yl acetate Compound->PI3K inhibits Compound->Akt inhibits

Fig 2. Potential inhibition of the PI3K/Akt/mTOR pathway by indole compounds.

References

Application Notes and Protocols for 1-methyl-1H-indol-3-yl acetate in Tubulin Polymerization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that are essential for numerous cellular processes, including cell division, motility, and intracellular transport.[1][2][3][4][5] The dynamic instability of microtubules, characterized by alternating phases of polymerization and depolymerization, is a critical regulatory mechanism.[1] Consequently, tubulin has emerged as a key target for the development of anticancer therapeutics.[5][6][7] Compounds that disrupt microtubule dynamics can induce cell cycle arrest, typically in the G2/M phase, and subsequently trigger apoptosis.[1][2][8]

The indole scaffold is a prominent heterocyclic structure found in a variety of natural and synthetic compounds that exhibit potent antitubulin activity.[5][6][8][9][10] Many indole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site on β-tubulin, thereby preventing the incorporation of tubulin dimers into growing microtubules.[1][7][8] This application note provides a detailed protocol for evaluating the inhibitory effect of 1-methyl-1H-indol-3-yl acetate on tubulin polymerization in vitro.

While specific quantitative data for this compound is not extensively available in the public domain, the protocols and data presentation formats described herein are based on established methods for characterizing other indole-based tubulin inhibitors.[8][9][11][12]

Principle of the Assay

The in vitro tubulin polymerization assay monitors the assembly of purified tubulin into microtubules. This process can be measured by the increase in light scattering (turbidity) as microtubules form. The change in optical density (OD) is measured over time using a spectrophotometer, typically at 340 nm.[1][13] The resulting polymerization curve exhibits three distinct phases: a lag phase (nucleation), a growth phase (elongation), and a steady-state phase (equilibrium).[1][13] The effect of an inhibitor like this compound can be quantified by analyzing changes in the rate and extent of polymerization.

Data Presentation

The inhibitory activity of this compound on tubulin polymerization is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit tubulin polymerization by 50%. The results are often compared to known tubulin inhibitors, such as colchicine or nocodazole.

Table 1: Hypothetical Inhibitory Activity of this compound on Tubulin Polymerization

CompoundIC50 (µM) for Tubulin Polymerization
This compound X.XX ± X.XX
Colchicine (Reference Inhibitor)1.95
Nocodazole (Reference Inhibitor)Y.YY ± Y.YY

Note: The IC50 value for this compound is hypothetical and should be determined experimentally. The value for Colchicine is provided as a reference from related studies on indole derivatives.[9]

Table 2: Effects of this compound on HeLa Cell Proliferation

CompoundIC50 (µM) against HeLa Cells
This compound Z.ZZ ± Z.ZZ
Compound 18 (Reference Indole Derivative)0.24 - 0.59

Note: The IC50 value for this compound is hypothetical. The value for Compound 18, another indole derivative, is provided for context.[8][9]

Experimental Protocols

This section details the methodology for an in vitro turbidity-based tubulin polymerization assay.

Materials and Reagents
  • Purified tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[13]

  • Glycerol

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Reference compounds (e.g., Paclitaxel as a polymerization promoter, Nocodazole as an inhibitor)[13]

  • 96-well, half-area, clear-bottom microplates

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup (on Ice) cluster_acq Data Acquisition cluster_analysis Data Analysis prep_tubulin Reconstitute Tubulin on Ice prep_final_tubulin Prepare Final Tubulin Solution (with GTP and Glycerol) on Ice prep_tubulin->prep_final_tubulin prep_gtp Prepare 10X GTP Stock prep_gtp->prep_final_tubulin prep_compound Prepare 10X Compound Stocks (this compound, Controls) in DMSO, then dilute in Buffer add_compound Add 10 µL of 10X Compound/ Control/Vehicle to 96-well Plate prep_compound->add_compound initiate_rxn Initiate Polymerization: Add 90 µL of Final Tubulin Solution prep_final_tubulin->initiate_rxn add_compound->initiate_rxn read_plate Place Plate in Pre-warmed (37°C) Microplate Reader initiate_rxn->read_plate measure_od Measure Absorbance at 340 nm Every Minute for 60-90 min read_plate->measure_od plot_data Plot Absorbance vs. Time measure_od->plot_data analyze_curves Analyze Polymerization Curves: Determine Vmax, Lag Time, and Steady-State Polymer Mass plot_data->analyze_curves calc_ic50 Calculate IC50 Value analyze_curves->calc_ic50

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Detailed Procedure
  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin protein in General Tubulin Buffer to a final concentration of 10 mg/mL on ice. Aliquot and flash-freeze any remaining tubulin for future use.

    • Prepare a 10X stock solution of GTP (10 mM) in General Tubulin Buffer.

    • Prepare a stock solution of this compound and control compounds in 100% DMSO. Further dilute these stocks in General Tubulin Buffer to create 10X working solutions. The final DMSO concentration in the assay should not exceed 1% to avoid interference with polymerization.

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • On ice, add 10 µL of the 10X working solutions of this compound, control compounds (e.g., Nocodazole, Paclitaxel), or vehicle (DMSO in buffer) to the appropriate wells of a 96-well plate.

    • Prepare the final tubulin reaction mixture on ice by diluting the tubulin stock to the desired final concentration (e.g., 3 mg/mL) in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[13]

    • To initiate the polymerization reaction, add 90 µL of the final tubulin reaction mixture to each well. Mix gently by pipetting up and down.

  • Data Acquisition:

    • Immediately place the plate into the pre-warmed 37°C microplate reader.

    • Measure the absorbance at 340 nm every minute for a duration of 60 to 90 minutes.

  • Data Analysis:

    • Plot the absorbance values against time for each concentration of this compound and the controls.

    • Analyze the resulting polymerization curves to determine key parameters such as the maximum rate of polymerization (Vmax), the lag time before polymerization begins, and the final steady-state polymer mass.

    • Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Proposed Mechanism of Action

Many indole derivatives that inhibit tubulin polymerization act by binding to the colchicine-binding site on β-tubulin.[1][8] This binding event is thought to induce a conformational change in the tubulin dimer, which prevents its proper incorporation into the growing microtubule lattice. This disruption of microtubule dynamics leads to a cascade of downstream events, ultimately resulting in cell cycle arrest at the G2/M phase and the induction of apoptosis.

G cluster_drug_target Drug-Target Interaction cluster_cellular_effect Cellular Effects cluster_outcome Cellular Outcome drug This compound colchicine_site Colchicine Binding Site on β-Tubulin drug->colchicine_site Binds to tubulin α/β-Tubulin Dimers inhibition Inhibition of Microtubule Polymerization tubulin->inhibition Prevents incorporation into disruption Disruption of Microtubule Dynamics inhibition->disruption spindle_defect Mitotic Spindle Defects disruption->spindle_defect arrest G2/M Phase Cell Cycle Arrest spindle_defect->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Proposed signaling pathway for this compound.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for assessing the activity of this compound as a tubulin polymerization inhibitor. By employing the described in vitro assay, researchers can quantitatively determine its inhibitory potency and gain insights into its mechanism of action. This information is crucial for the further development and characterization of novel indole-based compounds as potential anticancer agents.

References

Application Notes and Protocols: Developing a Stock Solution of 1-methyl-1H-indol-3-yl acetate for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-methyl-1H-indol-3-yl acetate is an indole derivative that serves as a substrate for enzymes like acetylcholinesterase.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in biological assays. These application notes provide detailed protocols for the solubilization, storage, and use of this compound, ensuring its stability and efficacy in experimental settings.

I. Compound Information and Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for accurate stock solution preparation and experimental design.

PropertyValueSource
IUPAC Name (1-methylindol-3-yl) acetatePubChem
Molecular Formula C₁₁H₁₁NO₂[1]
Molecular Weight 189.21 g/mol [1]
Appearance Solid (predicted)General chemical knowledge
Purity ≥98% (typical)Supplier dependent
II. Stock Solution Preparation

The solubility of this compound has not been extensively reported. However, based on the properties of similar indole compounds, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For assays sensitive to DMSO, ethanol can be considered as an alternative.

Recommended Solvents and Storage:

SolventRecommended Max ConcentrationStorage of Stock Solution
DMSO ≥ 10 mM-20°C for up to 1 year; -80°C for up to 2 years[2]
Ethanol ≥ 10 mM-20°C for up to 6 months

Note: The maximum concentrations are estimations. It is crucial to visually confirm that the compound has fully dissolved. Sonication may aid in dissolution.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out approximately 1.89 mg of this compound into the tube. (For 1 mL of a 10 mM solution).

  • Solvent Addition:

    • Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolution:

    • Cap the tube tightly and vortex for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in tightly sealed tubes, protected from light.

III. Use in Biological Assays

When preparing working solutions for biological assays, the final concentration of the organic solvent must be compatible with the experimental system (e.g., cell culture, enzyme assay). It is recommended to keep the final DMSO concentration below 0.5% to minimize solvent-induced artifacts.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium or assay buffer

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Serial Dilution:

    • Perform serial dilutions of the 10 mM stock solution in cell culture medium or assay buffer to achieve the desired final concentrations.

    • It is best to add the DMSO stock directly to the assay media to maximize interaction with proteins and other components that can aid solubility.[3]

  • Example Dilution for a 10 µM Working Solution:

    • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

    • Mix thoroughly by gentle pipetting or vortexing. This results in a final DMSO concentration of 0.1%.

  • Controls:

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.

IV. Application: Acetylcholinesterase Activity Assay

This compound can be used as a chromogenic substrate for acetylcholinesterase. The enzymatic hydrolysis of the acetate group yields 1-methyl-1H-indol-3-ol, which can be detected spectrophotometrically.

Acetylcholinesterase_Assay_Workflow sub 1-methyl-1H-indol-3-yl acetate (Substrate) mix Incubate Substrate and Enzyme sub->mix Add enz Acetylcholinesterase (Enzyme) enz->mix Add prod1 1-methyl-1H-indol-3-ol (Product 1) detect Spectrophotometric Detection prod1->detect Measure Absorbance prod2 Acetate (Product 2) mix->prod1 Hydrolysis mix->prod2

Caption: Workflow for an acetylcholinesterase activity assay.

The diagram above illustrates the workflow for using this compound in an acetylcholinesterase assay. The enzyme hydrolyzes the substrate into two products, one of which can be quantified.

V. Stability and Handling
  • Light Sensitivity: Indole compounds can be light-sensitive.[4] It is recommended to store stock solutions in amber vials or tubes wrapped in foil to protect them from light.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing small-volume aliquots of the stock solution.

  • Purity and Quality Control: The purity of the compound should be confirmed upon receipt. For quantitative assays, the exact concentration of the stock solution can be verified using HPLC-UV.

VI. Signaling Pathway

The primary known biological interaction of this compound is its role as a substrate for acetylcholinesterase. This enzyme is a key component of cholinergic neurotransmission.

Cholinergic_Synapse cluster_0 Synaptic Cleft cluster_1 AChE Acetylcholinesterase (AChE) prod 1-methyl-1H-indol-3-ol + Acetate AChE->prod Hydrolyzes Receptor Cholinergic Receptor sub 1-methyl-1H-indol-3-yl acetate sub->AChE Binds to active site

Caption: Enzymatic hydrolysis in a simulated synaptic environment.

This diagram shows the enzymatic action of acetylcholinesterase on this compound within the context of a synaptic cleft, where the enzyme's primary role is to hydrolyze neurotransmitters.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-methyl-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-methyl-1H-indol-3-yl acetate is a member of the indole family, a class of heterocyclic compounds prevalent in pharmaceuticals and biologically active molecules.[1][2] Ensuring the purity of such compounds is critical for research, drug development, and manufacturing, as impurities can affect efficacy, safety, and stability.[3] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds like indole derivatives due to its high resolution and sensitivity.[3] This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the related compound, methyl indole-3-acetate, is presented below. These properties are crucial for selecting the initial HPLC parameters.

PropertyValueReference
Molecular FormulaC11H11NO2[4]
Molecular Weight189.21 g/mol [4]
AppearanceSolid[4]
logP1.86 - 2.61[5]
pKa (Strongest Basic)-7.1[5]
Polar Surface Area42.09 Ų[5]

Chromatographic Conditions

The selection of chromatographic conditions is based on the physicochemical properties of the analyte and common practices for indole derivatives.[3][6][7] A C18 column is a suitable choice for separating medium polarity compounds like this compound.[8][9] A mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol is typically used for reversed-phase chromatography.[3] The indole chromophore allows for UV detection, commonly around 280 nm.[3][10]

Optimized HPLC Method Parameters

The following table summarizes the recommended starting parameters for the HPLC analysis of this compound. Method optimization may be required to achieve the desired separation from potential impurities.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Experimental Protocols

1. Preparation of Solutions

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1 L of HPLC grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Degas before use.

  • Diluent (Acetonitrile/Water, 50:50, v/v): Mix equal volumes of HPLC grade acetonitrile and water.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[8]

2. HPLC System Setup and Operation

  • Set up the HPLC system according to the parameters in the "Optimized HPLC Method Parameters" table.

  • Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution to analyze its purity.

3. Data Analysis

The purity of the this compound sample is typically determined by the area normalization method.

  • Percent Purity = (Area of the main peak / Total area of all peaks) x 100

For more accurate quantification, an external standard method can be used. This requires the creation of a calibration curve with multiple concentrations of the reference standard.

4. Method Validation

For use in a regulated environment, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

HPLC_Method_Development_Workflow start Define Analytical Objective (Purity of this compound) physchem Review Physicochemical Properties (Structure, pKa, logP, UV spectra) start->physchem initial_conditions Select Initial HPLC Conditions (Column, Mobile Phase, Detector) physchem->initial_conditions optimization Method Optimization initial_conditions->optimization mobile_phase_opt Optimize Mobile Phase (Organic solvent, pH, buffer) optimization->mobile_phase_opt Iterate gradient_opt Optimize Gradient Program mobile_phase_opt->gradient_opt flow_rate_opt Optimize Flow Rate & Temperature gradient_opt->flow_rate_opt validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) flow_rate_opt->validation documentation Finalize and Document Method validation->documentation

Caption: Workflow for HPLC Method Development.

Degradation_Pathway main_compound This compound hydrolysis Hydrolysis 1-methyl-1H-indole-3-acetic acid main_compound->hydrolysis H₂O / Acid or Base oxidation Oxidation N-Oxide or Hydroxylated derivatives main_compound->oxidation O₂ / Light / Peroxides photolysis Photolysis Dimerization or Ring Opening Products main_compound->photolysis UV Light

Caption: Potential Degradation Pathways.

References

Application Notes and Protocols for Investigating the Anticancer Potential of 1-methyl-1H-indol-3-yl acetate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer effects. The indole scaffold is a key structural motif in various clinically used drugs and numerous compounds under investigation for cancer therapy. This document provides detailed application notes and experimental protocols for assessing the sensitivity of cancer cell lines to treatment with indole compounds, with a focus on the potential activity of 1-methyl-1H-indol-3-yl acetate.

While direct and extensive studies on the cytotoxic effects of this compound are not widely available in the public domain, research on structurally similar compounds provides a strong rationale for its investigation as a potential anticancer agent. This document leverages data from close analogs to outline potential sensitive cell lines, mechanisms of action, and robust protocols for in vitro evaluation.

Data Presentation: Anticancer Activity of Structurally Related Indole Derivatives

The following table summarizes the in vitro antiproliferative activity of potent indole derivatives that share structural similarities with this compound. This data serves as a reference for selecting appropriate cell lines and designing experiments to test the efficacy of this compound.

Compound NameCell LineCancer TypeIC50 (µM)Reference
N-((1-methyl-1H-indol-3-yl)methyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (Compound 7d)MCF-7Breast Adenocarcinoma0.34[1][2]
HeLaCervical Adenocarcinoma0.52[1][2]
HT-29Colorectal Adenocarcinoma0.86[1][2]
1-((N-Boc-indol-3-yl)methyl)-3-(2-naphthylacyl)-1H-5,6-dimethyl-benzimidazolium bromideSMMC-7721Myeloid Liver CarcinomaLower than Cisplatin (DDP)[3]
A549Lung CarcinomaLower than Cisplatin (DDP)[3]
MCF-7Breast CarcinomaLower than Cisplatin (DDP)[3]
1-(1-tosyl-1H-indol-3-yl)propan-1-oneA549Lung Carcinoma2.6

Potential Mechanisms of Action and Signaling Pathways

Based on studies of related indole-containing molecules, this compound may exert its anticancer effects through various mechanisms:

  • Induction of Apoptosis: Many indole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to caspase activation.

  • Cell Cycle Arrest: Treatment with indole analogs can lead to the arrest of the cell cycle at specific phases, most commonly the G2/M phase. This prevents cancer cells from proliferating.

  • Inhibition of Tubulin Polymerization: Certain indole compounds, particularly those with a 1-methyl-1H-indol-3-yl moiety, have been found to inhibit the polymerization of tubulin, a critical component of the cytoskeleton.[1][2] This disruption of microtubule dynamics leads to G2/M phase arrest and apoptosis.[1][2]

  • Modulation of Signaling Pathways: A close analog, methyl-3-indolylacetate (MIA), has been shown to inhibit cancer cell invasion by targeting the MEK1/2-ERK1/2 signaling pathway. This pathway is crucial for cell proliferation, survival, and metastasis in many cancers.

Below are diagrams illustrating a general experimental workflow for evaluating the anticancer activity of a test compound and a potential signaling pathway that may be affected.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation A Cancer Cell Lines (e.g., MCF-7, A549, HT-29) B Compound Treatment (this compound) A->B C Cytotoxicity Assay (MTT or SRB) B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Western Blot Analysis (Key Signaling Proteins) D->G H Quantify Apoptosis & Cell Cycle Arrest E->H F->H I Identify Affected Signaling Pathways G->I J Conclusion on Anticancer Activity H->J I->J

Experimental workflow for evaluating anticancer activity.

G compound This compound (or its active metabolites) mek MEK1/2 compound->mek Inhibition tubulin Tubulin Polymerization compound->tubulin Inhibition erk ERK1/2 mek->erk proliferation Cell Proliferation & Survival erk->proliferation apoptosis Apoptosis g2m_arrest G2/M Arrest tubulin->g2m_arrest g2m_arrest->apoptosis

Potential signaling pathways affected by indole derivatives.

Experimental Protocols

The following are detailed protocols for key experiments to determine the sensitivity of cell lines to this compound.

Protocol 1: Cell Culture and Maintenance
  • Cell Lines:

    • Human breast adenocarcinoma (MCF-7)

    • Human lung carcinoma (A549)

    • Human colorectal adenocarcinoma (HT-29)

    • Other cell lines as deemed appropriate.

  • Culture Medium:

    • MCF-7: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% Penicillin-Streptomycin.

    • A549: F-12K Medium with 10% FBS and 1% Penicillin-Streptomycin.

    • HT-29: McCoy's 5a Medium Modified with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding:

    • Harvest cells and perform a cell count.

    • Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

    • Incubate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the no-treatment control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment:

    • Seed 2 x 10⁵ cells per well in a 6-well plate.

    • After 24 hours, treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Protocol 4: Cell Cycle Analysis

This protocol determines the effect of the compound on the distribution of cells in different phases of the cell cycle.

  • Cell Seeding and Treatment:

    • Seed 5 x 10⁵ cells per well in a 6-well plate.

    • Treat the cells with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the anticancer properties of this compound. While direct evidence for this specific compound is limited, the data from structurally related indole derivatives suggest that it is a promising candidate for further research. The outlined experiments will enable researchers to determine its cytotoxic potency, identify sensitive cancer cell lines, and elucidate its mechanism of action, thereby contributing to the development of novel indole-based cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-indol-3-yl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-methyl-1H-indol-3-yl acetate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am getting a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, including incomplete reaction, side reactions, or product degradation. Here are some troubleshooting steps:

  • Reaction Conditions:

    • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). If the starting material (1-methyl-1H-indole) is still present, consider extending the reaction time or slightly increasing the temperature.

    • Reagent Purity: Use high-purity starting materials and reagents. Impurities in 1-methyl-1H-indole or the acetylating agent can lead to side reactions and lower the yield of the desired product.

    • Base Selection: The choice and amount of base can be critical. For acetylations, a non-nucleophilic base is often preferred to avoid competition with the acetylating agent. Ensure the base is dry and added in the correct stoichiometric amount.

  • Side Reactions:

    • Di-acetylation: In some cases, di-acetylation can occur, leading to the formation of byproducts.[1] Optimizing the stoichiometry of the acetylating agent (e.g., acetic anhydride) can minimize this. Using a slight excess of the indole starting material might also be beneficial.

    • C-acetylation vs. O-acetylation: While the target is an O-acetate, depending on the precursor, C-acetylation at other positions of the indole ring can be a competing reaction.[1] The reaction conditions, particularly the choice of catalyst and solvent, can influence the selectivity.

  • Work-up and Purification:

    • Extraction: During aqueous work-up, ensure thorough extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent like ethyl acetate.[2]

    • Purification: Product loss can occur during purification steps like column chromatography. Optimizing the solvent system for column chromatography can improve separation and recovery.[3]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I purify my desired product?

A2: The presence of multiple spots on a TLC plate indicates the formation of byproducts or unreacted starting materials. Common impurities can include unreacted 1-methyl-1H-indole, the acetylating agent, and side products from di-acetylation or other reactions.

  • Identification of Spots: Use TLC to compare the reaction mixture with the starting material. The spot corresponding to the starting material should diminish as the reaction progresses. The product spot should be the major new spot.

  • Purification Strategies:

    • Column Chromatography: This is a highly effective method for separating the desired product from impurities.[2][3]

      • Stationary Phase: Silica gel is commonly used.

      • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is typically effective. The polarity of the eluent can be gradually increased to elute the compounds based on their polarity. A typical starting point could be a 9:1 or 8:2 mixture of hexane:ethyl acetate.

    • Recrystallization: If the crude product is a solid, recrystallization can be an excellent method for purification.[3]

      • Solvent Selection: Choose a solvent or a solvent pair in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for indole derivatives include ethanol, methanol, or mixtures with water.

Q3: My purified product appears to be an oil, but I expected a solid. What could be the reason?

A3: The physical state of the final product can be influenced by residual solvent or impurities.

  • Residual Solvent: Ensure all solvent has been removed after purification. Using a rotary evaporator followed by drying under high vacuum is recommended.

  • Impurities: Even small amounts of impurities can prevent a compound from crystallizing, a phenomenon known as "oiling out".[4] If you suspect impurities, re-purification by column chromatography may be necessary.

  • Inducing Crystallization: If the product is pure but remains an oil, you can try the following techniques to induce crystallization:[4]

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the oil.

    • Seeding: If you have a small crystal of the pure product, adding it to the oil can initiate crystallization.

    • Trituration: Add a small amount of a non-solvent (a solvent in which the product is insoluble) and stir vigorously.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 1-methyl-1H-indole

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for eluent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-methyl-1H-indole in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Base: Cool the solution in an ice bath and add pyridine (1.2 equivalents).

  • Acetylation: Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Quenching and Extraction: Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).[2]

  • Washing: Combine the organic layers and wash sequentially with water and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[2]

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[2]

Quantitative Data Summary

ParameterTypical Value/RangeReference/Notes
Yield 65-85%Yields can vary significantly based on reaction scale and optimization. The provided range is based on similar indole acetate syntheses.[2]
Purity (after chromatography) >98%Purity can be assessed by NMR, HPLC, or GC-MS.[3]
Reaction Time 2-6 hoursReaction progress should be monitored by TLC to determine the optimal time.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 1-methyl-1H-indole add_base Add Base (Pyridine) start->add_base add_acetylating_agent Add Acetic Anhydride add_base->add_acetylating_agent react Stir at RT & Monitor by TLC add_acetylating_agent->react quench Quench with NaHCO3 react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize Product chromatography->characterize

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Low Yield or Impure Product incomplete_rxn Incomplete Reaction problem->incomplete_rxn side_reactions Side Reactions problem->side_reactions poor_workup Inefficient Work-up problem->poor_workup purification_loss Purification Loss problem->purification_loss optimize_conditions Optimize Reaction Time/Temp incomplete_rxn->optimize_conditions check_reagents Check Reagent Purity/Stoichiometry side_reactions->check_reagents improve_extraction Improve Extraction Protocol poor_workup->improve_extraction optimize_chromatography Optimize Chromatography purification_loss->optimize_chromatography

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

optimizing reaction conditions for improved yield of 1-methyl-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the improved yield of 1-methyl-1H-indol-3-yl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of this compound?

A1: The most common method is the acetylation of 1-methyl-1H-indole. This is typically achieved using an acetylating agent like acetic anhydride in the presence of a base. Another approach involves the N-methylation of 1H-indol-3-yl acetate. The choice of method can depend on the starting material availability and desired scale.

Q2: My reaction yield is low. What are the potential causes?

A2: Low yields in the synthesis of this compound can be attributed to several factors:

  • Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate mixing can lead to an incomplete conversion of the starting material.

  • Reagent Decomposition: The acetylating agent, particularly acetic anhydride, is sensitive to moisture and can degrade, reducing its effectiveness.

  • Side Reactions: Competing side reactions, such as C-acylation at other positions on the indole ring or di-acetylation, can consume the starting material and reduce the yield of the desired product.[1]

  • Product Degradation: The product may be unstable under the reaction or work-up conditions, leading to decomposition.

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

A3: The formation of multiple products is a common issue. Likely side products include:

  • 1,3-diacetyl-1H-indole: If the starting material is indole, both N-acetylation and C3-acetylation can occur.[1]

  • C-acylated isomers: Acetylation can sometimes occur at other positions on the indole ring, although C3 is generally favored for electrophilic substitution on indoles.[2][3]

  • Unreacted Starting Material: A spot corresponding to the starting 1-methyl-1H-indole may be present if the reaction is incomplete.

  • Hydrolysis Product: During aqueous work-up, the acetate product can potentially hydrolyze back to 1-methyl-1H-indol-3-ol.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive reagents (e.g., wet acetic anhydride).Use freshly opened or properly stored anhydrous reagents.
Insufficient reaction temperature.Gradually increase the reaction temperature while monitoring for product formation and decomposition.
Ineffective base.Switch to a stronger or more suitable base. For N-acylation, bases like sodium hydride or cesium carbonate can be effective.[4][5][6] For C-acylation, a Lewis acid might be required.
Formation of Multiple Products Reaction conditions favoring multiple isomers.Optimize the reaction temperature; lower temperatures may increase selectivity.
Incorrect stoichiometry of reagents.Carefully control the stoichiometry of the acetylating agent. An excess may lead to di-acetylation.
Non-selective catalyst or reaction conditions.For C-H functionalization, consider catalyst-free methods using reagents like (diacetoxyiodo)benzene.[7]
Product Decomposition During Work-up Hydrolysis of the acetate group.Perform the aqueous work-up quickly with cold solutions and avoid strongly acidic or basic conditions.[8]
Thermal degradation.Use a rotary evaporator at a low temperature to remove the solvent.
Difficulty in Product Purification Similar polarity of product and byproducts.Utilize column chromatography with a carefully selected eluent system. A gradient elution may be necessary.[7][9]
Oily product that is difficult to crystallize.Attempt recrystallization from a different solvent system. If that fails, preparative HPLC can be an effective purification method.[9]

Experimental Protocols

Protocol 1: Acetylation of 1-methyl-1H-indole with Acetic Anhydride and Pyridine

This protocol is a general method for the C-acetylation of indoles.

Materials:

  • 1-methyl-1H-indole

  • Anhydrous pyridine

  • Acetic anhydride

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-methyl-1H-indole (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture back to 0 °C and quench the reaction by the slow addition of cold water.

  • Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.[8]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography.[7]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification dissolve Dissolve 1-methyl-1H-indole in anhydrous pyridine cool_0c Cool to 0 °C dissolve->cool_0c add_ac2o Add acetic anhydride cool_0c->add_ac2o react_rt Stir at room temperature add_ac2o->react_rt quench Quench with cold water react_rt->quench extract Extract with diethyl ether quench->extract wash Wash with HCl, NaHCO3, brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica gel column chromatography concentrate->chromatography pure_product Obtain pure this compound chromatography->pure_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Multiple Products incomplete_rxn Incomplete Reaction start->incomplete_rxn side_reactions Side Reactions start->side_reactions reagent_issue Reagent Issues start->reagent_issue workup_issue Work-up Problems start->workup_issue optimize_cond Increase time/temp incomplete_rxn->optimize_cond Action change_reagents Change solvent/base side_reactions->change_reagents Action check_reagents Use fresh reagents reagent_issue->check_reagents Action optimize_workup Modify work-up workup_issue->optimize_workup Action improved_yield Improved Yield optimize_cond->improved_yield change_reagents->improved_yield check_reagents->improved_yield optimize_workup->improved_yield

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Technical Support Center: Troubleshooting Low Solubility of 1-methyl-1H-indol-3-yl acetate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility of 1-methyl-1H-indol-3-yl acetate in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the initial steps I should take?

A1: Low aqueous solubility is a common challenge with hydrophobic compounds like this compound. The recommended initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.

Recommended Solvents for Stock Solution:

  • Dimethyl Sulfoxide (DMSO): This is a powerful and commonly used solvent for dissolving a wide range of compounds for biological assays. A related compound, Methyl 2-(1H-indol-3-yl)acetate, has a reported solubility of 55 mg/mL in DMSO, which can serve as a starting reference.

  • Ethanol or Methanol: These are also viable options for creating a stock solution.

Key Considerations:

  • Final Solvent Concentration: It is crucial to keep the final concentration of the organic solvent in your aqueous solution to a minimum, typically below 1%, to avoid solvent-induced artifacts or toxicity in biological assays.

  • Precipitation Upon Dilution: Be aware that the compound may precipitate when the organic stock solution is added to the aqueous buffer. This is often referred to as "crashing out." To mitigate this, add the stock solution dropwise to the vigorously stirring or vortexing buffer.

Q2: My compound precipitates out of solution, even when I use a DMSO stock. What can I do to prevent this?

A2: Precipitation upon dilution into an aqueous medium is a common issue. Here are several strategies to address this:

  • Use of Co-solvents: Incorporating a co-solvent in your final aqueous buffer can increase the solubility of your compound. Common co-solvents include polyethylene glycol (PEG), propylene glycol, or glycerol.

  • Employ Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological experiments.

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.

  • pH Adjustment: If your experimental conditions permit, adjusting the pH of the buffer may improve solubility, although this compound itself does not have readily ionizable groups.

  • Sonication: Applying ultrasonic energy can help to break down compound aggregates and facilitate dissolution.

  • Gentle Heating: For some compounds, gentle warming of the solution can aid in dissolution. However, the thermal stability of this compound should be considered.

Q3: How do I determine the maximum soluble concentration of this compound in my specific buffer?

A3: To determine the empirical solubility in your experimental buffer, you can perform a simple solubility test. Prepare a series of dilutions of your compound in the buffer. Visually inspect for precipitation or turbidity immediately after preparation and after a set incubation period (e.g., 1-2 hours) at the experimental temperature. The highest concentration that remains clear is your approximate working solubility limit.

Q4: Are there any known biological pathways affected by this compound that I should be aware of when designing my experiments?

A4: While specific signaling pathway data for this compound is limited, indole derivatives are actively being investigated for their anti-cancer properties. Two key areas of research for related indole compounds include:

  • Tubulin Polymerization Inhibition: Some N-((1-methyl-1H-indol-3-yl)methyl) derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division. This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis.[1][2]

  • PI3K/Akt/mTOR Signaling Pathway Modulation: Indole compounds, in general, have been found to modulate the PI3K/Akt/mTOR signaling pathway, which is a crucial regulator of cell growth, proliferation, and survival.[3]

It is important to note that these activities are reported for derivatives or the broader class of indole compounds, and direct evidence for this compound may require further investigation.

Data Presentation

Table 1: Solubility of a Structurally Related Indole Compound

Compound NameSolventSolubility
Methyl 2-(1H-indol-3-yl)acetateDMSO55 mg/mL (290.68 mM)[4]

Note: This data is for a structurally similar compound and should be used as a guideline. Empirical determination of solubility for this compound in your specific system is recommended.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 189.21 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Accurately weigh out 1.89 mg of this compound.

  • Transfer the weighed compound into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution using a Surfactant

Objective: To prepare a 100 µM aqueous working solution of this compound using Tween® 80.

Materials:

  • 10 mM stock solution of this compound in DMSO (from Protocol 1)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS)

  • Tween® 80

  • Vortex mixer

Procedure:

  • Prepare a 1% (v/v) solution of Tween® 80 in your aqueous buffer.

  • To 989 µL of the 1% Tween® 80 buffer solution, add 10 µL of the 10 mM this compound DMSO stock solution.

  • Immediately vortex the solution vigorously for 30-60 seconds to ensure rapid and complete mixing.

  • Visually inspect the solution for any signs of precipitation. This will result in a final concentration of 100 µM this compound in a buffer containing 0.01% Tween® 80 and 0.1% DMSO.

  • Always include a vehicle control in your experiments containing the same final concentrations of DMSO and Tween® 80.

Mandatory Visualization

G Troubleshooting Low Aqueous Solubility start Start: Low Solubility of This compound stock_solution Prepare concentrated stock solution in water-miscible organic solvent (e.g., DMSO, Ethanol) start->stock_solution dilute Dilute stock solution into aqueous buffer with vigorous stirring stock_solution->dilute precipitation Does precipitation occur? dilute->precipitation soluble Solution is ready for experiment. Include vehicle control. precipitation->soluble No troubleshoot Implement Solubility Enhancement Strategy precipitation->troubleshoot Yes cosolvent Add Co-solvent (e.g., PEG, Glycerol) troubleshoot->cosolvent surfactant Add Surfactant (e.g., Tween® 80) troubleshoot->surfactant cyclodextrin Use Cyclodextrin troubleshoot->cyclodextrin reassess Re-assess solubility cosolvent->reassess surfactant->reassess cyclodextrin->reassess reassess->dilute

Caption: A workflow for troubleshooting the low aqueous solubility of this compound.

G Potential Anti-Cancer Signaling of Indole Derivatives cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB mTOR->NFkB Tubulin αβ-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization CellCycleArrest Cell Cycle Arrest Microtubules->CellCycleArrest Disruption leads to Indole Indole Derivative (e.g., this compound derivative) Indole->PI3K Inhibition Indole->Akt Inhibition Indole->Tubulin Inhibition of Polymerization Proliferation Gene Transcription (Proliferation, Survival) NFkB->Proliferation Apoptosis Apoptosis

References

stability issues of 1-methyl-1H-indol-3-yl acetate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 1-methyl-1H-indol-3-yl acetate in various experimental settings. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored as a solid in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1] Recommended storage temperatures from suppliers for stock solutions are -80°C for up to six months or -20°C for up to one month.[2] It is advisable to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[2]

Q2: Which solvents are suitable for dissolving this compound?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions.[2][3] For in vivo experiments, a common formulation involves dissolving the compound in DMSO, then further diluting with PEG300, Tween-80, and saline.[2][3] The choice of solvent will depend on the specific experimental requirements. However, the stability in each solvent system, particularly aqueous and protic solvents, should be experimentally verified.

Q3: What are the known incompatibilities for this compound?

This compound is incompatible with strong acids, bases, and oxidizing agents.[1][4] Contact with these substances can lead to rapid degradation of the compound.

Q4: What is the expected stability of this compound in aqueous solutions?

As an ester, this compound is susceptible to hydrolysis in aqueous solutions, a reaction that can be catalyzed by acidic or basic conditions. The rate of hydrolysis will depend on the pH, temperature, and buffer composition. It is strongly recommended to prepare aqueous solutions fresh before each experiment and to minimize the time the compound spends in an aqueous environment.

Q5: What are the potential degradation products of this compound?

The primary degradation pathway is expected to be hydrolysis of the ester bond, which would yield 1-methyl-1H-indol-3-ol and acetic acid. Other degradation pathways may exist, particularly under oxidative or photolytic stress, but are not well-documented in publicly available literature.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. Degradation of this compound in the experimental solvent.Prepare fresh solutions immediately before use. Minimize exposure of the solution to ambient temperature and light. Consider performing a preliminary stability study in your specific experimental buffer or medium.
Precipitation of the compound in aqueous solutions. Poor solubility of this compound in the aqueous buffer.Optimize the solvent system. A common strategy for poorly soluble compounds is to first dissolve them in a minimal amount of an organic solvent like DMSO and then slowly add the aqueous buffer while vortexing.[2][3] Be mindful of the final concentration of the organic solvent in your experiment.
Discoloration of the stock solution. Potential degradation of the compound.Discard the solution and prepare a fresh stock from solid material. Ensure proper storage conditions for the solid and the stock solution (cool, dry, protected from light).[1]
High variability between experimental replicates. Inconsistent compound concentration due to degradation or non-homogeneity.Ensure the stock solution is homogeneous before aliquoting. If using a suspension, ensure it is well-mixed before each use. Prepare working solutions for all replicates from the same freshly prepared stock solution.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution

  • Weigh the desired amount of this compound solid in a sterile microcentrifuge tube.

  • Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Vortex the solution until the solid is completely dissolved. Sonication can be used if necessary to aid dissolution.[3]

  • Aliquot the stock solution into smaller volumes in separate, tightly sealed tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[2]

Protocol 2: Outline for a Preliminary Stability Study

This protocol provides a general framework. Specific parameters should be adapted to the experimental conditions.

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution to the final experimental concentration in the solvent or buffer system to be tested (e.g., phosphate-buffered saline, cell culture medium).

  • Divide the solution into multiple aliquots and store them under the intended experimental conditions (e.g., 4°C, room temperature, 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from the corresponding aliquot.

  • Immediately analyze the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining concentration of this compound.[5]

  • Plot the concentration of this compound versus time to determine its stability under the tested conditions.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment weigh Weigh Solid Compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Prepare Working Solution in Experimental Buffer thaw->dilute assay Perform Assay dilute->assay

Caption: General workflow for the preparation and use of this compound solutions.

degradation_pathway parent This compound hydrolysis_conditions H₂O (Acid or Base Catalyzed) parent->hydrolysis_conditions product1 1-methyl-1H-indol-3-ol hydrolysis_conditions->product1 product2 Acetic Acid hydrolysis_conditions->product2

References

overcoming challenges in the purification of substituted indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted indoles.

Frequently Asked Questions (FAQs)

Q1: My substituted indole appears to be degrading on the silica gel column. What is happening and how can I prevent it?

A1: The indole nucleus can be sensitive to acidic conditions, and standard silica gel is inherently acidic. This can lead to product degradation, resulting in low recovery and the formation of colored impurities.[1] To mitigate this, consider the following solutions:

  • Deactivate the Silica Gel: Pre-treat the silica gel column with a mobile phase containing a small amount of a basic modifier, such as 0.1-1% triethylamine (NEt3) or ammonia.[1][2] This will neutralize the acidic silanol groups on the silica surface.

  • Use an Alternative Stationary Phase: If degradation persists, switch to a less acidic or neutral stationary phase like alumina.[1] Alternatively, bonded phases such as amino or cyano-functionalized silica can be used.

  • Reversed-Phase Chromatography: In reversed-phase chromatography (e.g., using a C18 column), the mobile phase can be buffered to a neutral pH, which can prevent degradation of acid-sensitive compounds.[1][3]

Q2: I'm observing significant peak tailing for my basic substituted indole during column chromatography. What causes this and how can I improve the peak shape?

A2: Peak tailing for basic compounds like many substituted indoles is often caused by secondary interactions between the analyte (e.g., an amine functionality) and the acidic silanol groups on the silica surface.[1][4] This leads to a non-uniform elution front. To address this:

  • Add a Basic Modifier: Incorporating a small amount of a basic modifier like triethylamine (0.1%) into your mobile phase can effectively mask the acidic silanol groups, leading to more symmetrical peaks.[1][2][4]

  • Use High-Purity, End-Capped Columns: These columns have fewer free silanol groups, reducing the potential for undesirable secondary interactions.[1]

  • Switch to a Different Stationary Phase: As mentioned previously, using a less acidic stationary phase like alumina can be beneficial.[1]

Q3: My crude substituted indole is a dark, oily residue that is difficult to handle and purify. What are my options?

A3: Dark, oily crude products are common in indole synthesis and often indicate the presence of polymeric or oxidized impurities.[3][5] Here are some strategies:

  • Steam Distillation: For certain volatile indoles, such as 5-bromoindole, steam distillation can be a highly effective method for removing colored, non-volatile impurities.[3]

  • Recrystallization with Activated Charcoal: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb many of the colored impurities. Hot filter the solution to remove the charcoal and then allow the solution to cool slowly to induce crystallization.

  • Initial Purification via a Silica Plug: Before attempting a full chromatographic separation, you can pass a concentrated solution of your crude product through a short plug of silica gel, eluting with a moderately polar solvent. This can remove a significant portion of the baseline impurities and colored material, making subsequent purification easier.

Q4: I am struggling to separate my desired substituted indole from a closely related impurity with a very similar Rf value. What can I do?

A4: Separating compounds with similar polarities is a common challenge. Here are some approaches to improve resolution:

  • Optimize the Mobile Phase: Experiment with different solvent systems. Sometimes, switching from a common mixture like ethyl acetate/hexane to dichloromethane/methanol can significantly alter the selectivity of the separation.[6] Using a shallow gradient of increasing polarity during column chromatography can also help resolve closely eluting compounds.[6]

  • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, changing the stationary phase chemistry (e.g., from silica to alumina or a functionalized silica) can alter the separation mechanism and improve resolution.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolving power than standard column chromatography and is an excellent option for separating challenging mixtures. A variety of stationary phases and solvent systems can be employed to achieve baseline separation.[2]

Q5: My yield after purification is consistently low. What are some common reasons for this?

A5: Low yields can stem from several factors throughout the synthesis and purification process.[7] Consider the following:

  • Incomplete Reaction or Side Reactions: Ensure your synthesis reaction has gone to completion and minimize the formation of byproducts by optimizing reaction conditions (temperature, catalyst, etc.).[7]

  • Product Decomposition: As discussed in Q1, your indole may be degrading during purification.

  • Loss During Work-up: Ensure efficient extraction of your product from the aqueous phase during the reaction work-up. Multiple extractions with a suitable organic solvent are recommended.

  • Improper Recrystallization Technique: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor.[8] Always use the minimum amount of hot solvent required to dissolve your compound.

  • Product Co-elution with Impurities: If you are unable to completely separate your product from impurities, you may be discarding fractions containing your desired compound, leading to a lower isolated yield.

Troubleshooting Guides

Issue 1: Product Streak on TLC Plate
Possible Cause Solution
Compound is too polar for the chosen eluent Increase the polarity of the eluent system.
Sample is too concentrated Dilute the sample before spotting on the TLC plate.
Compound is acidic or basic Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.
Compound is degrading on the silica plate Perform a 2D TLC to check for stability. If unstable, consider using a different stationary phase for purification.[6]
Issue 2: Difficulty with Recrystallization
Possible Cause Solution
No crystals form upon cooling - Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath.[9]- Reduce the volume of the solvent by evaporation.
Oiling out (product separates as an oil, not crystals) - Reheat the solution and add more solvent.- Try a different recrystallization solvent or a mixed solvent system.
Colored impurities in the final crystals - Add activated charcoal to the hot solution before filtration.- Ensure the compound is not degrading at the boiling point of the solvent.
Low recovery of crystals - Use the minimum amount of hot solvent for dissolution.- Ensure the solution is cooled sufficiently to maximize crystal formation.[9]- Concentrate the mother liquor to obtain a second crop of crystals.[9]

Data Presentation

Table 1: Comparison of Purification Methods for Substituted Indoles

Purification Method Typical Yield Range (%) Typical Purity (%) Advantages Disadvantages References
Column Chromatography 50-90>95Widely applicable, good for separating mixtures.Can be time-consuming, potential for product degradation on silica.[7][10]
Recrystallization 40-80>99Can yield very pure material, simple setup.Lower recovery, may not remove all impurities, finding a suitable solvent can be challenging.[8][11][5][11]
HPLC >90 (for the collected fraction)>99High resolution, excellent for difficult separations, quantifiable.Requires specialized equipment, smaller scale.[2][12]
Steam Distillation Variable>99 (for specific compounds)Excellent for removing non-volatile, colored impurities.Only applicable to volatile compounds.[3]

Experimental Protocols

Protocol 1: Column Chromatography of a Substituted Indole
  • Slurry Preparation: In a fume hood, weigh out the required amount of silica gel (typically 50-100 times the weight of the crude material) into a beaker. Add the less polar solvent of your chosen eluent system to create a slurry.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Pour the silica slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.

  • Equilibration: Once the silica has settled, add a layer of sand to the top to prevent disturbance of the silica bed. Run the eluent through the column until the silica bed is fully equilibrated. Do not let the solvent level drop below the top of the sand.

  • Sample Loading: Dissolve the crude substituted indole in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with your chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent system).

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure desired product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified substituted indole.

Protocol 2: Recrystallization of a Substituted Indole
  • Solvent Selection: Choose a solvent in which the substituted indole is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. This often requires testing several solvents or solvent mixtures.

  • Dissolution: Place the crude substituted indole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid is completely dissolved.[9] If the solid does not dissolve, add small portions of the solvent until it does.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

experimental_workflow start Crude Substituted Indole tlc TLC Analysis start->tlc column Column Chromatography tlc->column Impurities Present recrystallization Recrystallization tlc->recrystallization Crystalline Solid check_purity Purity Check (TLC, NMR, etc.) column->check_purity recrystallization->check_purity hplc HPLC pure_product Pure Substituted Indole hplc->pure_product check_purity->hplc Impurities Remain check_purity->pure_product Purity ≥ 95%

Caption: General purification workflow for substituted indoles.

troubleshooting_flow start Low Yield After Purification check_stability Check Stability on Silica (2D TLC) start->check_stability degradation Degradation Observed check_stability->degradation no_degradation No Degradation check_stability->no_degradation change_stationary_phase Use Alumina or Deactivated Silica degradation->change_stationary_phase optimize_recrystallization Optimize Recrystallization (Solvent, Temperature) no_degradation->optimize_recrystallization check_workup Review Work-up Procedure no_degradation->check_workup re_purify Re-purify Fractions change_stationary_phase->re_purify optimize_recrystallization->re_purify improve_extraction Improve Extraction Efficiency check_workup->improve_extraction improve_extraction->re_purify

Caption: Troubleshooting logic for low purification yield.

kinase_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor Substituted Indole (Kinase Inhibitor) inhibitor->rtk inhibitor->pi3k inhibitor->mtor

Caption: Substituted indoles as inhibitors in kinase signaling.

References

identifying and minimizing byproducts in 1-methyl-1H-indol-3-yl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-methyl-1H-indol-3-yl acetate. Our goal is to help you identify and minimize byproducts to achieve a higher yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the Friedel-Crafts acylation of 1-methylindole using an acetylating agent like acetic anhydride or acetyl chloride. This reaction is typically catalyzed by a Lewis acid. Another approach involves the direct C-H functionalization of 1-methylindole.[1]

Q2: What are the potential byproducts in the Friedel-Crafts acetylation of 1-methylindole?

A2: Since the nitrogen of the indole is already methylated, N-acylation is not a possible side reaction. However, other byproducts may form, including:

  • Di-acetylated products: Acetylation may occur at other positions on the indole ring, such as the C2 or benzene ring positions, leading to di-acetylated byproducts.

  • Polymerization/Oligomerization: Under harsh acidic conditions or in the presence of oxidizing agents, 1-methylindole can be prone to polymerization or oligomerization.

  • Oxidation products: The electron-rich indole nucleus can be susceptible to oxidation, leading to the formation of oxindole or other oxidized species, especially if the reaction is exposed to air for extended periods at elevated temperatures.

  • Products from rearrangement: Although less common in acylation than in alkylation, rearrangement of the acylium ion or the indole ring under strong Lewis acid catalysis could lead to unexpected isomers.[2]

Q3: How can I monitor the progress of the reaction and detect the formation of byproducts?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (1-methylindole), you can observe the consumption of the reactant and the formation of the product and any byproducts. Staining the TLC plate with a visualizing agent such as vanillin or p-anisaldehyde can help in detecting different indole derivatives. For a more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to quantify the product and identify the mass of any impurities.

Q4: What are the recommended purification techniques for this compound?

A4: The primary method for purifying this compound is column chromatography on silica gel.[1] A solvent system of hexane and ethyl acetate is commonly used, with the polarity adjusted to achieve optimal separation. Recrystallization from a suitable solvent system, such as methanol/water or ethanol/water, can also be an effective method for obtaining a highly pure product.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no product formation 1. Inactive catalyst (e.g., moisture-sensitive Lewis acid).2. Insufficient reaction temperature.3. Poor quality of starting materials.1. Use freshly opened or properly stored Lewis acid. Ensure all glassware is dry.2. Gradually increase the reaction temperature and monitor by TLC.3. Check the purity of 1-methylindole and the acetylating agent.
Formation of multiple spots on TLC, indicating byproducts 1. Over-acetylation (di-acetylation): Reaction conditions are too harsh (high temperature, long reaction time, excess acetylating agent).2. Polymerization/dark coloration of the reaction mixture: Strong Lewis acid concentration or high temperature.3. Oxidation: Exposure to air.1. Use milder reaction conditions: lower the temperature, reduce the reaction time, and use a stoichiometric amount of the acetylating agent.2. Use a milder Lewis acid or decrease its concentration. Maintain a lower reaction temperature.3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in isolating the product 1. Product is soluble in the aqueous phase during workup.2. Formation of a stable emulsion during extraction.1. Ensure the aqueous phase is saturated with brine before extraction to reduce the solubility of the organic product.2. Add a small amount of brine to the separatory funnel to help break the emulsion. Centrifugation can also be effective.
Product is an oil instead of a solid 1. Presence of impurities that lower the melting point.2. The product is inherently an oil at room temperature.1. Purify the product thoroughly using column chromatography.2. Confirm the expected physical state from the literature. If it is an oil, purification should focus on chromatographic methods.

Experimental Protocols

General Protocol for Friedel-Crafts Acetylation of 1-Methylindole

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 1-methylindole

  • Acetic anhydride (or acetyl chloride)

  • Anhydrous Lewis acid (e.g., AlCl₃, ZnCl₂, or BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the anhydrous Lewis acid (1.1 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane to the flask.

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add the acetylating agent (1.05 equivalents) dropwise to the stirred suspension.

  • Addition of 1-Methylindole: After stirring for 15-30 minutes, add a solution of 1-methylindole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC). The reaction time can vary from a few hours to overnight depending on the catalyst and temperature.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of ice-cold water or a saturated aqueous solution of sodium bicarbonate.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL), followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.[4]

Data Presentation

Table 1: Comparison of Purification Techniques for Indole Derivatives

Purification TechniqueStationary/Mobile Phase or SolventTypical Recovery (%)Achievable Purity (%)Scale
Column Chromatography Silica Gel / Hexane:Ethyl Acetate85-95%>98%Milligram to Gram
Recrystallization Methanol/Water or Ethanol/Water70-85%>99%Milligram to Multigram
Preparative HPLC C18 Silica / Acetonitrile:Water Gradient60-80%>99.5%Microgram to Milligram
Data adapted from typical results for analogous indole derivatives.[3]

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reaction_Setup Reaction Setup (1-methylindole, Ac₂O, Lewis Acid) Reaction Reaction (Stirring at RT) Reaction_Setup->Reaction Quenching Quenching (Ice/NaHCO₃ soln) Reaction->Quenching Extraction Extraction (DCM) Quenching->Extraction Washing Washing (NaHCO₃, Brine) Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Column_Chromatography Column Chromatography (Silica Gel) Concentration->Column_Chromatography Characterization Characterization (NMR, MS) Column_Chromatography->Characterization Final_Product Final_Product Characterization->Final_Product Pure Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Byproduct Formation

troubleshooting_byproducts Start Multiple Spots on TLC? Byproduct_Type Identify Byproduct Type (Polarity, Staining) Start->Byproduct_Type More_Polar More Polar Byproduct? Byproduct_Type->More_Polar Less_Polar Less Polar Byproduct? Byproduct_Type->Less_Polar Oxidation Potential Oxidation (Oxindole formation) More_Polar->Oxidation Yes Diacetylation Potential Di-acetylation (Over-acetylation) Less_Polar->Diacetylation Yes Dimerization Potential Dimerization/ Polymerization Less_Polar->Dimerization Maybe Solution_Diacetylation Reduce Temperature/ Reagent Stoichiometry Diacetylation->Solution_Diacetylation Solution_Oxidation Run under Inert Atmosphere Oxidation->Solution_Oxidation Solution_Dimerization Use Milder Catalyst/ Lower Temperature Dimerization->Solution_Dimerization

Caption: Decision tree for troubleshooting common byproduct formation.

References

how to improve the stability of 1-methyl-1H-indol-3-yl acetate for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of 1-methyl-1H-indol-3-yl acetate for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. Recommended storage is at -20°C in a tightly sealed container. For shorter periods, refrigeration at 2-8°C is acceptable. To minimize degradation, it is advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[1]

Q2: What are the visible signs of degradation for this compound?

A change in the physical appearance of the compound, such as discoloration (e.g., turning yellow or brown), or any alteration in its crystalline form, can indicate degradation. The presence of a strong or unusual odor may also be a sign of decomposition.

Q3: How does exposure to light affect the stability of this compound?

Indole derivatives are often sensitive to light.[2] Exposure to UV or visible light can lead to photodegradation, resulting in the formation of impurities and a decrease in the compound's purity and potency. It is crucial to store this compound in amber or opaque containers to protect it from light.

Q4: Is this compound susceptible to hydrolysis?

Yes, as an ester, this compound is susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH. Hydrolysis will yield 1-methyl-1H-indol-3-ol and acetic acid. The rate of hydrolysis is expected to increase at both acidic and basic pH and at elevated temperatures.

Q5: Can I store this compound in solution?

Storing this compound in solution for extended periods is not recommended due to the risk of hydrolysis and solvent-mediated degradation. If a stock solution is necessary, it should be prepared fresh in a dry, aprotic solvent (e.g., anhydrous DMSO or acetonitrile), aliquoted into single-use volumes, and stored at -80°C under an inert atmosphere.[1][3]

Troubleshooting Guides

Issue 1: Unexpected or Poor Performance in Experiments
  • Symptom: Reduced biological activity, inconsistent results, or the appearance of unexpected peaks in analytical chromatograms.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light, and in a tightly sealed container.

    • Assess Purity: Perform a purity analysis using a validated stability-indicating HPLC method (see Experimental Protocols section). Compare the purity of the suspect sample with a new, unopened lot if available.

    • Prepare Fresh Solutions: Always prepare solutions fresh before use. If using a previously prepared stock solution, test its purity before proceeding with experiments.

Issue 2: Visible Changes in the Compound's Appearance
  • Symptom: The solid compound has changed color or consistency.

  • Possible Cause: Oxidation, photodegradation, or hydrolysis due to exposure to air, light, or moisture.

  • Troubleshooting Steps:

    • Do Not Use: If the compound shows visible signs of degradation, it is recommended not to use it for sensitive experiments.

    • Review Handling Procedures: Ensure that the compound is handled in a controlled environment with minimal exposure to atmospheric oxygen and humidity. Use of a glove box or desiccator is recommended.

    • Check Container Integrity: Ensure that the storage container is properly sealed and not compromised.

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[4][5][6]

1.1 Acid and Base Hydrolysis:

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • For acid hydrolysis, add an equal volume of 0.1 N HCl.

    • For base hydrolysis, add an equal volume of 0.1 N NaOH.

    • Incubate the solutions at 60°C for a specified period (e.g., 2, 4, 8, 24 hours), taking samples at each time point.

    • Neutralize the samples before analysis (the acidic sample with NaOH and the basic sample with HCl).

    • Analyze the samples by HPLC.

1.2 Oxidative Degradation:

  • Procedure:

    • Prepare a 1 mg/mL solution of the compound.

    • Add an equal volume of 3% hydrogen peroxide.

    • Incubate the solution at room temperature, protected from light, for a specified period (e.g., 24 hours), with sampling at various time points.

    • Analyze the samples by HPLC.

1.3 Thermal Degradation:

  • Procedure:

    • Place the solid compound in a controlled temperature oven at 70°C.

    • Expose the sample for a defined period (e.g., 1, 3, 7 days).

    • At each time point, remove a sample, allow it to cool to room temperature, and prepare a solution for HPLC analysis.

1.4 Photostability Testing:

  • Procedure:

    • Expose the solid compound and a 1 mg/mL solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the exposed and control samples by HPLC.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.[7][8][9]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation of the parent compound and all degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The UV detection wavelength should be set at the λmax of this compound, and a photodiode array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

Data Presentation

The following table provides an illustrative example of the expected degradation of this compound under forced degradation conditions. The actual degradation will depend on the specific experimental conditions.

Stress ConditionTime (hours)Temperature (°C)% Degradation of this compound (Illustrative)
0.1 N HCl246015%
0.1 N NaOH86025%
3% H₂O₂24Room Temp10%
Heat (Solid)168705%
Photostability--20%

Mandatory Visualization

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start This compound prep_solid Prepare Solid Sample start->prep_solid prep_solution Prepare 1 mg/mL Solution start->prep_solution thermal Thermal Stress prep_solid->thermal photo Photostability prep_solid->photo hydrolysis Acid/Base Hydrolysis prep_solution->hydrolysis oxidation Oxidation (H₂O₂) prep_solution->oxidation prep_solution->photo hplc Stability-Indicating HPLC hydrolysis->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis & Purity Assessment hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation main This compound hydrolysis_prod 1-methyl-1H-indol-3-ol + Acetic Acid main->hydrolysis_prod H₂O / H⁺ or OH⁻ oxidation_prod Oxidized Derivatives (e.g., N-oxides) main->oxidation_prod [O] photo_prod Photolytic Products main->photo_prod

Caption: Potential degradation pathways for this compound.

References

addressing poor reproducibility in assays with 1-methyl-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues of poor reproducibility in assays involving 1-methyl-1H-indol-3-yl acetate.

Troubleshooting Guide

Poor reproducibility in assays with this compound can arise from various factors, from compound stability to assay-specific interferences. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Inconsistent or Lower-than-Expected Potency

Possible Cause 1: Compound Instability and Degradation

This compound, being an ester, is susceptible to hydrolysis, especially in aqueous environments like cell culture media. This hydrolysis would yield 1-methyl-1H-indol-3-ol and acetic acid, potentially altering the compound's activity.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound in an appropriate solvent like DMSO before each experiment. Avoid using old stock solutions that may have undergone degradation.

  • Minimize Time in Aqueous Media: Reduce the pre-incubation time of the compound in the assay medium before adding it to the cells.

  • pH Control: Ensure the pH of your assay buffer is stable and within the optimal range for your experiment, as pH can influence the rate of hydrolysis.

  • Storage Conditions: Store the solid compound and stock solutions under the recommended conditions (typically -20°C or -80°C) and protect from light and moisture.

Possible Cause 2: Compound Precipitation

Indole compounds can have limited solubility in aqueous solutions, leading to precipitation and a lower effective concentration.

Troubleshooting Steps:

  • Solubility Test: Before your experiment, visually inspect the assay medium after adding the compound to check for any precipitate.

  • Optimize Solvent Concentration: While DMSO is a common solvent, its final concentration in the assay should ideally be below 0.5% to avoid solvent-induced artifacts and cytotoxicity.

  • Use of Pluronic F-68: Consider the use of a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) to improve the solubility of the compound. However, its compatibility with your specific assay should be validated.

Issue 2: High Background or Off-Target Effects

Possible Cause 1: Intrinsic Fluorescence or Colorimetric Interference

Indole-containing compounds can sometimes exhibit intrinsic fluorescence or interfere with colorimetric assays (e.g., MTT, XTT).

Troubleshooting Steps:

  • Run a Compound-Only Control: In a cell-free setup, incubate this compound with your assay reagents (e.g., MTT reagent) to check for any direct reaction or color change.

  • Use an Alternative Assay: If interference is confirmed, consider using an alternative endpoint assay. For cytotoxicity, for instance, you could switch from an MTT assay to a CellTiter-Glo® Luminescent Cell Viability Assay.

Possible Cause 2: Biological Activity of Metabolites

The hydrolysis products, 1-methyl-1H-indol-3-ol and acetate, may have their own biological activities that contribute to the observed effects.

Troubleshooting Steps:

  • Test Metabolites Individually: If commercially available, test 1-methyl-1H-indol-3-ol and a salt of acetic acid (e.g., sodium acetate) in your assay to determine their individual contributions.

  • Time-Course Experiment: A time-course experiment might reveal different kinetic profiles if the parent compound and its metabolites have different activities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: The recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO). Store the solid compound and DMSO stock solutions at -20°C or below, protected from light and moisture. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q2: My results with this compound are highly variable between experiments. What are the likely causes?

A2: High variability can be due to several factors:

  • Inconsistent compound preparation: Ensure you are preparing fresh solutions for each experiment.

  • Compound instability: The acetate group can hydrolyze. Minimize the time the compound spends in aqueous media before interacting with the cells.

  • Cell passage number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.

  • Pipetting errors: Use calibrated pipettes and proper techniques to ensure accurate and consistent dosing.

Q3: Can this compound interfere with my MTT assay?

A3: Yes, indole compounds have the potential to interfere with MTT assays. It is crucial to run a cell-free control where you mix the compound with the MTT reagent in the medium to see if there is any direct reduction of the MTT tetrazolium salt. If you observe a color change in the absence of cells, you should consider an alternative viability assay.

Q4: What are the potential signaling pathways affected by this compound?

A4: The precise signaling pathway of this compound is not well-established. However, based on its structure, it may have pleiotropic effects:

  • Tubulin Polymerization: Some indole derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • mTOR Signaling: The acetate moiety, upon hydrolysis, could potentially influence the mTOR signaling pathway, which is a key regulator of cell growth and metabolism.

  • General Kinase Inhibition: The indole scaffold is present in many kinase inhibitors, so off-target kinase inhibition is a possibility.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 3260-63-7
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, ethanol, methanol
Poorly soluble in water

Table 2: Recommended Concentration Ranges for Initial Screening

Assay TypeConcentration RangeNotes
Cell Viability (e.g., MTT) 0.1 µM - 100 µMPerform a dose-response curve to determine the IC₅₀.
Enzyme Inhibition 1 µM - 50 µMThe optimal concentration will depend on the specific enzyme and substrate.
Signaling Pathway Analysis 10 µM - 25 µMA concentration around the IC₅₀ from viability assays is often a good starting point.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for screening the cytotoxic effects of this compound.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare fresh stock solution of this compound in DMSO treat_cells Treat cells with serial dilutions of the compound prep_compound->treat_cells prep_cells Seed cells in 96-well plate and incubate for 24h prep_cells->treat_cells add_mtt Add MTT reagent and incubate treat_cells->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: A generalized workflow for an MTT-based cell viability assay.

troubleshooting_workflow Troubleshooting Workflow for Poor Reproducibility start Poor Reproducibility Observed check_compound Check Compound Integrity & Solubility start->check_compound check_protocol Review Assay Protocol start->check_protocol check_cells Evaluate Cell Health & Consistency start->check_cells solubility_issue Precipitation or Degradation Suspected check_compound->solubility_issue Yes protocol_issue Inconsistent Timing or Reagent Prep check_protocol->protocol_issue Yes cell_issue High Passage Number or Contamination check_cells->cell_issue Yes solution_compound Prepare Fresh Solutions, Optimize Solvent solubility_issue->solution_compound solution_protocol Standardize Incubation Times & Reagent Handling protocol_issue->solution_protocol solution_cells Use Low Passage Cells, Check for Contamination cell_issue->solution_cells end_node Improved Reproducibility solution_compound->end_node solution_protocol->end_node solution_cells->end_node

Caption: A logical workflow for troubleshooting poor assay reproducibility.

hypothesized_pathway Hypothesized Signaling Pathways of this compound compound This compound hydrolysis Hydrolysis compound->hydrolysis tubulin Tubulin Polymerization compound->tubulin Inhibition indole_metabolite 1-methyl-1H-indol-3-ol hydrolysis->indole_metabolite acetate Acetate hydrolysis->acetate indole_metabolite->tubulin Potential Inhibition mtor mTOR Signaling acetate->mtor Activation cell_cycle Cell Cycle Arrest tubulin->cell_cycle Leads to cell_growth Cell Growth & Proliferation mtor->cell_growth Promotes apoptosis Apoptosis cell_cycle->apoptosis Induces

Technical Support Center: Optimizing 1-methyl-1H-indol-3-yl acetate for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-methyl-1H-indol-3-yl acetate in in vitro experiments. Due to the limited availability of direct studies on this specific compound, this guide leverages data from structurally similar indole derivatives known to possess cytotoxic and anti-proliferative properties. The primary analog referenced is N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide, which has been identified as a tubulin polymerization inhibitor.

Compound Information

Compound Name This compound
Synonyms (1-methylindol-3-yl) acetate, 1-methyl-3-acetoxyindole
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Solid
Storage Store at 2-8°C

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of this compound?

While direct studies are limited, based on the activity of structurally related indole derivatives, this compound is predicted to exhibit anti-proliferative and cytotoxic effects. A closely related compound, N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide, functions as a tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis.[1] It is plausible that this compound may share a similar mechanism of action.

Q2: What is a recommended starting concentration range for my in vitro experiments?

A good starting point for determining the optimal concentration is to perform a dose-response experiment. Based on the IC₅₀ values of a structurally similar N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivative, a broad range from 0.1 µM to 100 µM could be initially screened.[1]

Q3: How should I dissolve this compound for cell culture experiments?

Indole derivatives are often soluble in organic solvents. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO). For cell-based assays, this stock can then be diluted in the cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: I am not observing any effect of the compound on my cells. What could be the reason?

Several factors could contribute to a lack of observed activity:

  • Concentration: The concentration used may be too low. Consider testing a wider and higher range of concentrations.

  • Cell Line Sensitivity: The cell line you are using may be resistant to the compound's mechanism of action. It is advisable to test the compound on a panel of different cell lines.

  • Compound Stability: Ensure the compound has been stored correctly and that the stock solution is fresh. Repeated freeze-thaw cycles should be avoided.

  • Assay Duration: The incubation time might be too short to observe a significant effect. Consider extending the duration of the experiment (e.g., 48 or 72 hours).

Q5: I am observing high cytotoxicity even at very low concentrations. What should I do?

If you observe unexpected levels of cell death:

  • Verify Concentration: Double-check the calculations for your dilutions to ensure accuracy.

  • Solvent Toxicity: Confirm that the final concentration of the solvent (e.g., DMSO) is not causing cytotoxicity. Run a vehicle control (medium with the same concentration of solvent) to assess this.

  • Compound Purity: Impurities in the compound preparation could be contributing to the toxicity. If possible, verify the purity of your compound.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Media
  • Problem: The compound precipitates when diluted in cell culture medium.

  • Solution:

    • Increase DMSO Stock Concentration: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for dilution in the medium, thereby lowering the final DMSO concentration.

    • Use a Surfactant: In some cases, a small amount of a biocompatible surfactant (e.g., Pluronic® F-68) can help to maintain solubility. This should be tested for its own effects on the cells.

    • Sonication: Briefly sonicating the diluted solution may help to dissolve small precipitates.

Issue 2: Inconsistent Results Between Experiments
  • Problem: High variability in the data from replicate experiments.

  • Solution:

    • Standardize Cell Seeding: Ensure that the same number of cells are seeded in each well and that they are evenly distributed.

    • Consistent Compound Preparation: Prepare fresh dilutions of the compound from the stock solution for each experiment.

    • Control for Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

    • Monitor Cell Health: Regularly check the health and morphology of your cells to ensure they are in an optimal condition for experimentation.

Experimental Protocols

Protocol 1: Determination of IC₅₀ using MTT Assay

This protocol outlines a standard method for assessing the cytotoxic effect of this compound by determining the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Cancer cell line of choice (e.g., HeLa, MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.

Data Presentation

Table 1: Hypothetical IC₅₀ Values of an Analogous Indole Derivative against Various Cancer Cell Lines

The following table presents the IC₅₀ values for a structurally similar compound, N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide, which can serve as a reference for initial experimental design.[1]

Cell LineIC₅₀ (µM)
HeLa (Cervical Cancer)0.52
MCF-7 (Breast Cancer)0.34
HT-29 (Colon Cancer)0.86

Mandatory Visualizations

Signaling Pathway

Indole derivatives have been shown to act as tubulin polymerization inhibitors. This action disrupts the normal function of microtubules, which are crucial for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G cluster_0 Cellular Effects of Tubulin Polymerization Inhibition Indole_Derivative This compound (or related indole derivative) Tubulin αβ-Tubulin Dimers Indole_Derivative->Tubulin Inhibits polymerization Microtubules Microtubule Instability Tubulin->Microtubules Polymerization Mitotic_Spindle Disrupted Mitotic Spindle Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed signaling pathway for indole-based tubulin polymerization inhibitors.

Experimental Workflow

G cluster_1 Workflow for In Vitro Cytotoxicity Testing Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Prep Prepare serial dilutions of This compound Cell_Seeding->Compound_Prep Treatment Treat cells with compound Compound_Prep->Treatment Incubation Incubate for 48 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure absorbance and analyze data MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for assessing cytotoxicity.

References

Technical Support Center: Troubleshooting Spectroscopic Results for Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected spectroscopic results.

Frequently Asked Questions (FAQs)

Q1: Why are there extra peaks in my ¹H NMR spectrum?

A1: The presence of unexpected signals in your ¹H NMR spectrum is a common issue. The most likely reasons include:

  • Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, acetone) are often the source of extra peaks.

  • Impurities: Unreacted starting materials or byproducts from the reaction can lead to additional signals.

  • Sample Degradation: Indole derivatives can be sensitive to light, air, or temperature, leading to degradation products.

Troubleshooting Steps:

  • Check Solvent Peaks: Compare the chemical shifts of the unknown peaks with a standard table of NMR solvent impurities.

  • Review Reaction Scheme: Consider the possibility of unreacted starting materials or known byproducts and compare their expected NMR signals with your spectrum.

  • Purify the Sample: If impurities are suspected, re-purify your compound using an appropriate technique like column chromatography or recrystallization.[1]

  • Proper Storage: Ensure your sample is stored under appropriate conditions (e.g., protected from light, under an inert atmosphere) to prevent degradation.

Q2: The chemical shifts in my ¹³C NMR spectrum don't match the expected values. What could be the cause?

A2: Deviations in ¹³C NMR chemical shifts can arise from several factors that influence the electronic environment of the carbon atoms:

  • Solvent Effects: The polarity of the deuterated solvent used can significantly affect the chemical shifts of indole derivatives.[2]

  • Concentration Effects: Changes in sample concentration can lead to shifts, especially for protons and carbons involved in intermolecular interactions like hydrogen bonding.

  • Incorrect Referencing: Ensure your spectrum is correctly referenced to the solvent signal or an internal standard like tetramethylsilane (TMS).

Troubleshooting Steps:

  • Verify Solvent: Confirm the deuterated solvent used and compare your data to literature values obtained in the same solvent.

  • Consistent Concentration: When comparing spectra, try to use similar sample concentrations.

  • Re-reference Spectrum: If an internal standard was used, ensure it is correctly calibrated. If referencing to the solvent, check that the correct reference value was used.

Q3: How can I confirm the presence of an exchangeable N-H proton in my indole derivative?

A3: The N-H proton of the indole ring is an exchangeable proton. A simple and effective method to confirm its presence is a D₂O shake experiment .[2]

Procedure:

  • Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for a minute to facilitate the exchange of the labile N-H proton with deuterium.

  • Re-acquire the ¹H NMR spectrum.

Expected Result: The peak corresponding to the N-H proton will either disappear or its intensity will be significantly reduced.[3] This is because deuterium is not observed in a standard ¹H NMR experiment.

Q4: My mass spectrum shows unexpected fragments. How can I interpret them?

A4: The fragmentation pattern in mass spectrometry is highly dependent on the structure of the indole derivative and the ionization technique used. Unexpected fragments can arise from:

  • Rearrangements: Indole derivatives can undergo complex gas-phase rearrangements upon ionization.

  • Fragmentation of Substituents: The substituents on the indole ring will have their own characteristic fragmentation patterns.

  • Ionization Technique: "Hard" ionization techniques like Electron Ionization (EI) tend to cause more fragmentation than "soft" ionization techniques like Electrospray Ionization (ESI).[4]

Troubleshooting Steps:

  • Analyze Fragmentation Pathways: Propose logical fragmentation pathways starting from the molecular ion. Common losses for indoles include the loss of HCN or CH₃CN.[5][6]

  • Consider Substituents: Evaluate the fragmentation patterns of the substituents on your indole core.

  • Tandem Mass Spectrometry (MS/MS): If available, use MS/MS to isolate a specific ion and observe its fragmentation, which can help in elucidating the structure of the fragments.

Q5: My IR spectrum has broad peaks. What is the likely cause?

A5: Broad peaks in an IR spectrum, particularly in the region of 3200-3550 cm⁻¹, are often indicative of hydrogen bonding. For indole derivatives, the N-H group is a hydrogen bond donor, and if the sample is concentrated, intermolecular hydrogen bonding can lead to peak broadening. Water contamination in the sample or the KBr matrix can also result in a broad O-H stretch.

Troubleshooting Steps:

  • Check for N-H Stretching: A broad peak in the 3200-3500 cm⁻¹ region is characteristic of the N-H stretching vibration in indoles.

  • Dry Your Sample and KBr: Ensure your sample and the KBr (if used for pellet preparation) are thoroughly dry to eliminate water contamination.

  • Consider Sample Concentration: If running the sample as a solution or a mull, high concentrations can increase hydrogen bonding and peak broadening.

Q6: Why is the baseline of my UV-Vis spectrum noisy or drifting?

A6: A noisy or drifting baseline in UV-Vis spectroscopy can compromise the accuracy of your measurements. Common causes include:

  • Instrument Instability: The lamp or detector may not have warmed up sufficiently.

  • Solvent Impurities: The solvent may contain impurities that absorb in the UV region.

  • Particulate Matter: Suspended particles in the sample can cause light scattering, leading to a noisy baseline.

Troubleshooting Steps:

  • Allow for Instrument Warm-up: Ensure the instrument has had adequate time to warm up and stabilize.

  • Use High-Purity Solvents: Use spectroscopic grade solvents to minimize interference from impurities.[7]

  • Filter Your Sample: If your sample contains particulate matter, filter it through a syringe filter before analysis.[7]

  • Perform a Baseline Correction: Run a baseline with a blank solution (the solvent used to dissolve your sample) to subtract the solvent's contribution to the absorbance.[7]

Troubleshooting Guides

Troubleshooting ¹H and ¹³C NMR Spectra
Observed Problem Possible Cause(s) Recommended Solution(s)
Unexpected Peaks Residual solvents, starting materials, byproducts, sample degradation.Check against solvent impurity tables. Re-purify the sample. Ensure proper sample storage.
Shifted Peaks Solvent effects, concentration effects, incorrect referencing.Use the same solvent for comparisons. Maintain consistent sample concentrations. Re-reference the spectrum.
Broad Peaks Poor shimming, low concentration, paramagnetic impurities, poor solubility.Re-shim the instrument. Increase sample concentration. Ensure the sample is fully dissolved. Filter the sample to remove particulates.[2]
Missing N-H Peak Broadening due to exchange, very low concentration.Perform a D₂O shake experiment to confirm the presence of an exchangeable proton. Increase sample concentration.
Troubleshooting Mass Spectra
Observed Problem Possible Cause(s) Recommended Solution(s)
No Molecular Ion Peak "Hard" ionization technique causing extensive fragmentation.Use a "soft" ionization technique like ESI or MALDI.
Unexpected Fragments Complex rearrangements, fragmentation of substituents.Propose fragmentation pathways. Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of fragments. Perform MS/MS experiments.
Adduct Ions Formation of adducts with solvent or matrix molecules (e.g., [M+Na]⁺, [M+K]⁺).This is common in ESI and MALDI. Recognize these adducts by their characteristic mass differences.
Troubleshooting IR Spectra
Observed Problem Possible Cause(s) Recommended Solution(s)
Broad Peaks Hydrogen bonding (N-H), water contamination.This is often characteristic of the N-H bond. Ensure the sample and KBr are dry.
Poor Resolution Sample too concentrated, poor sample preparation (KBr pellet).Prepare a more dilute sample. Ensure the KBr pellet is transparent and homogenous.
Sloping Baseline Poor contact in ATR, scattering from solid particles.Ensure good contact between the sample and the ATR crystal. Grind the sample finely for KBr pellet preparation.
Troubleshooting UV-Vis Spectra
Observed Problem Possible Cause(s) Recommended Solution(s)
Noisy Baseline Instrument instability, particulate matter in the sample.Allow the instrument to warm up. Filter the sample.
Overlapping Peaks Presence of multiple chromophores or impurities.Use deconvolution software. Purify the sample.
Non-linear Beer-Lambert Plot High sample concentration, intermolecular interactions.Dilute the sample to a lower concentration.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for the Indole Ring
Proton Chemical Shift Range (ppm) Notes
H1 (N-H)8.0 - 12.0Broad singlet, highly dependent on solvent and concentration.
H27.1 - 7.3
H36.4 - 6.5
H4~7.6
H57.0 - 7.2
H67.0 - 7.2
H77.2 - 7.4

Note: These are approximate ranges and can vary significantly with substitution.

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the Indole Ring
Carbon Chemical Shift Range (ppm) Notes
C2~125
C3~102
C3a~128
C4112 - 122
C5112 - 122
C6112 - 122
C7112 - 122
C7a~134

Note: These are approximate ranges and can vary significantly with substitution.[8]

Table 3: Characteristic IR Absorption Frequencies for Indole Derivatives
Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹) Intensity
N-HStretch3500 - 3300Medium
Aromatic C-HStretch~3030Variable
Aromatic C=CStretch1700 - 1500Medium
Aromatic C-HBending860 - 680Strong

Source: Adapted from standard IR correlation tables.[9][10][11][12]

Table 4: Common Mass Spectral Fragments of Indole
m/z Proposed Fragment Notes
117[M]⁺Molecular ion of indole
90[M - HCN]⁺Loss of hydrogen cyanide
89[M - H₂CN]⁺

Note: Fragmentation patterns are highly dependent on the substitution of the indole ring.

Experimental Protocols

Standard NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the indole derivative directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) using a clean pipette.[2]

  • Dissolution: Cap the NMR tube and gently invert it several times to dissolve the sample. If necessary, sonicate for 1-2 minutes to ensure complete dissolution.

  • Filtering (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Analysis: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer for analysis.

FTIR Sample Preparation (KBr Pellet Method)
  • Grind the Sample: Finely grind approximately 1-2 mg of the solid indole derivative using an agate mortar and pestle.[13]

  • Mix with KBr: Add about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.[13]

  • Press the Pellet: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a clear, transparent pellet.

  • Analyze: Place the KBr pellet in the sample holder of the FTIR instrument for analysis.[13]

Mass Spectrometry Sample Preparation (for ESI)
  • Prepare a Stock Solution: Dissolve a small amount (e.g., 1 mg) of the indole derivative in a suitable solvent (e.g., methanol, acetonitrile) to make a stock solution of approximately 1 mg/mL.

  • Dilute the Sample: Dilute the stock solution with the appropriate mobile phase (often a mixture of water, acetonitrile, or methanol with a small amount of formic acid or ammonium acetate) to a final concentration of 1-10 µg/mL.

  • Introduce the Sample: The diluted sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

UV-Vis Spectroscopy Sample Preparation
  • Prepare a Stock Solution: Accurately weigh a small amount of the indole derivative and dissolve it in a suitable UV-grade solvent (e.g., ethanol, methanol, cyclohexane) to create a stock solution of known concentration.

  • Prepare Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

  • Prepare a Blank: Use the same solvent used to prepare your sample as the blank.

  • Analysis: Fill a cuvette with the blank solution and measure the baseline. Then, rinse the cuvette with the sample solution and measure its absorbance spectrum.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Indole Derivative Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (ESI, EI) Purification->MS IR FTIR Spectroscopy (ATR, KBr) Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation UV_Vis->Purity_Assessment

Caption: General experimental workflow for the synthesis and spectroscopic analysis of indole derivatives.

Tryptophan_Metabolism cluster_serotonin Serotonin Pathway cluster_kynurenine Kynurenine Pathway (via IDO) cluster_indole Indole Pathway (Microbiota) Tryptophan Tryptophan 5-Hydroxytryptophan 5-Hydroxytryptophan Tryptophan->5-Hydroxytryptophan Tryptophan Hydroxylase N-Formylkynurenine N-Formylkynurenine Tryptophan->N-Formylkynurenine Indoleamine 2,3-Dioxygenase (IDO) Indole Indole Tryptophan->Indole Tryptophanase Serotonin Serotonin 5-Hydroxytryptophan->Serotonin Aromatic Amino Acid Decarboxylase 5-Hydroxyindoleacetic Acid (5-HIAA) 5-Hydroxyindoleacetic Acid (5-HIAA) Serotonin->5-Hydroxyindoleacetic Acid (5-HIAA) MAO, ALDH Kynurenine Kynurenine N-Formylkynurenine->Kynurenine Formamidase Indole-3-acetic acid Indole-3-acetic acid Indole->Indole-3-acetic acid

Caption: Major metabolic pathways of tryptophan, including the serotonin and kynurenine pathways.[14][15][16][17][18]

IDO_Pathway_Logic Tryptophan Tryptophan IDO Indoleamine 2,3-Dioxygenase (IDO) Tryptophan->IDO substrate T_cell T-cell Proliferation Tryptophan->T_cell required for Kynurenine Kynurenine IDO->Kynurenine produces IDO->T_cell depletes Tryptophan leading to arrest Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression contributes to T_cell->Immune_Suppression inhibition of proliferation leads to

Caption: The role of Indoleamine 2,3-Dioxygenase (IDO) in tryptophan catabolism and immune suppression.[19][20][21][22]

References

Validation & Comparative

comparing the biological activity of 1-methyl-1H-indol-3-yl acetate with other indole derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the biological potency of various indole derivatives, with a particular focus on anticancer and acetylcholinesterase inhibitory activities. While specific biological data for 1-methyl-1H-indol-3-yl acetate is not extensively available in the current literature, this document will serve as a valuable resource by presenting data on structurally related compounds, thereby offering insights into potential activities and a framework for future research.

Anticancer Activity of Indole Derivatives

Numerous indole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanisms of action often involve the disruption of cellular processes critical for cancer cell proliferation and survival, such as tubulin polymerization, cell cycle progression, and apoptosis induction.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of several indole derivatives against a panel of human cancer cell lines. A lower IC₅₀ value indicates a higher cytotoxic potency.

CompoundCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d) [1][2]HeLa0.52ColchicineNot specified
MCF-70.34ColchicineNot specified
HT-290.86ColchicineNot specified
1-((N-Boc-indol-3-yl)methyl)-3-(2-naphthylacyl)-1H-5,6-dimethyl-benzimidazolium bromide [3]SMMC-7721Lower than DDPDDPNot specified
A549Lower than DDPDDPNot specified
MCF-7Lower than DDPDDPNot specified
Indole-triazole derivative (8b) [4]Hep-G210.99 (cell viability %)Ellipticine11.5 (cell viability %)
Doxorubicin10.8 (cell viability %)
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) [5]A549SignificantNot specifiedNot specified
Indolin-2-one derivative (9) [6]HepG22.53Not specifiedNot specified
MCF-77.54Not specifiedNot specified

Acetylcholinesterase Inhibitory Activity of Indole Derivatives

The inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing Alzheimer's disease. Several indole derivatives have shown promising AChE inhibitory activity.

Comparative Acetylcholinesterase Inhibition Data

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of various indole-based compounds against acetylcholinesterase.

CompoundIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Quercetin (a flavonoid, for comparison) [7]19.8Dehydroevodiamine37.8
Sesquiterpenoid (compound 5) [8]437.33Not specifiedNot specified
Limonene [9]53.16Not specifiedNot specified
β-Pinene [9]71.45Not specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key assays mentioned in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used, simple, and rapid colorimetric method for measuring cholinesterase activity.

Procedure:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution, acetylthiocholine iodide (ATCI) solution, and the test compound solutions at various concentrations.

  • Enzyme Reaction: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

  • Enzyme Addition: Add the acetylcholinesterase enzyme solution to the wells and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C or 37°C).

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control (without inhibitor). Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow_Cytotoxicity cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Add Indole Derivatives (Varying Concentrations) incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate 2-4h add_mtt->incubation3 solubilize Add Solubilizing Agent incubation3->solubilize read_plate Measure Absorbance (570nm) solubilize->read_plate analysis Calculate Cell Viability Determine IC50 read_plate->analysis end end analysis->end Results AChE_Inhibition_Pathway cluster_normal Normal Cholinergic Synapse cluster_inhibited Synapse with Indole Derivative ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh_I Acetylcholine (ACh) Receptor_I Postsynaptic Receptor ACh_I->Receptor_I Increased Binding & Stimulation AChE_I Acetylcholinesterase (AChE) Indole Indole Derivative (Inhibitor) Indole->AChE_I Inhibits

References

Validation of an Analytical Method for 1-Methyl-1H-indol-3-yl Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 1-methyl-1H-indol-3-yl acetate. The guide is intended for researchers, scientists, and drug development professionals, offering a comparison with alternative analytical techniques and presenting supporting experimental data in a structured format.

Proposed Analytical Method: Reversed-Phase HPLC (RP-HPLC)

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed as the primary analytical technique for the quantification of this compound. This method is widely used for the analysis of indole derivatives due to its robustness, specificity, and accessibility.[1][2][3][4]

Experimental Protocol: RP-HPLC Method

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

Reagent and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Analytical Method Validation

The proposed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Validation Workflow

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Finalization Dev Develop Analytical Method Opt Optimize Parameters Dev->Opt Spec Specificity Opt->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report SOP Standard Operating Procedure Report->SOP

Caption: Workflow for analytical method validation.

Summary of Validation Data
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analyte.The analyte peak is well-resolved from placebo and degradation products.
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9995
Range 80-120% of the test concentration.10 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (Repeatability, %RSD) %RSD ≤ 2.0%0.8%
Precision (Intermediate, %RSD) %RSD ≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness %RSD of results should be ≤ 2.0% after minor changes.Method is robust to minor changes in flow rate and column temperature.
Detailed Experimental Protocols for Validation
  • Specificity: A placebo (matrix without the analyte) is injected to demonstrate the absence of interfering peaks at the retention time of this compound. Forced degradation studies (acid, base, oxidation, heat, and light) are also performed to ensure the method can separate the analyte from its degradation products.

  • Linearity: A series of at least five concentrations of the reference standard are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.[8]

  • Accuracy: The accuracy is determined by analyzing samples with known concentrations of the analyte (spiked placebo) at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate injections of the same sample are performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) is calculated.[9]

    • Intermediate Precision: The analysis is repeated on a different day, with a different analyst, and/or on a different instrument to assess the method's reproducibility. The %RSD is calculated across the different conditions.[9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio of the analyte peak. Typically, a signal-to-noise ratio of 3:1 is used for LOD and 10:1 for LOQ.

  • Robustness: The reliability of the method is tested by introducing small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2%). The %RSD of the results is evaluated.[5]

Comparison with Alternative Analytical Methods

While HPLC is a robust method, other techniques can also be employed for the analysis of indole derivatives, each with its own advantages and disadvantages.

Comparison of Analytical Techniques
TechniquePrincipleSensitivitySelectivityCostThroughput
HPLC-UV Separation based on polarity, detection by UV absorbance.ModerateGoodModerateHigh
Gas Chromatography (GC-MS) Separation of volatile compounds, detection by mass spectrometry.HighVery HighHighModerate
LC-MS/MS HPLC separation coupled with tandem mass spectrometry.Very HighExcellentVery HighModerate
Quantitative NMR (qNMR) Quantification based on the nuclear magnetic resonance signal intensity.LowExcellentVery HighLow
Discussion of Alternatives
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. Derivatization may be required for less volatile indole derivatives to improve their chromatographic properties.[10][11][12][13][14] GC-MS offers high sensitivity and selectivity, making it useful for trace analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides exceptional sensitivity and selectivity, making it the method of choice for analyzing low concentrations of indole derivatives in complex biological matrices.[15][16][17]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that does not require a reference standard for calibration. It provides excellent structural information and is highly specific. However, it has lower sensitivity compared to chromatographic methods.[18][19][20]

Signaling Pathway Context

Indole derivatives are known to interact with various biological pathways. The following diagram illustrates a hypothetical signaling pathway where an indole derivative might act as a ligand for a nuclear receptor, influencing gene transcription.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Indole This compound Receptor Nuclear Receptor Indole->Receptor Binding Complex Indole-Receptor Complex Receptor->Complex Translocation DNA DNA Complex->DNA Binds to Response Element Transcription Gene Transcription DNA->Transcription Modulates

Caption: Hypothetical signaling pathway for an indole derivative.

References

Cross-Validation of In Vitro Results for Indole-Based Compounds as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity. This guide provides a comparative analysis of the in vitro anticancer properties of various indole derivatives, with a focus on cross-validating the potential efficacy of 1-methyl-1H-indol-3-yl acetate by examining its close structural analog, methyl-3-indolylacetate (MIA), and other related indole compounds. Due to the limited publicly available in vitro data for this compound, this guide leverages experimental data from its analogs and compares them with well-established, naturally occurring indole compounds, Indole-3-carbinol (I3C) and its dimeric product, 3,3'-diindolylmethane (DIM).

Comparative Analysis of In Vitro Antiproliferative Activity

The anticancer potential of various indole derivatives has been assessed through in vitro cytotoxicity and antiproliferative assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes. The following tables summarize the IC50 values for several indole derivatives, providing a basis for comparing their efficacy.

Table 1: In Vitro Antiproliferative Activity of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives [1]

CompoundHeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HT-29 (Colon Cancer) IC50 (µM)
7d0.520.340.86
Colchicine (Control)---

Note: The study demonstrated that compound 7d, a derivative containing the 1-methyl-1H-indole moiety, exhibits potent antiproliferative activity.

Table 2: In Vitro Cytotoxic Activity of 1-((Indol-3-yl)methyl)-1H-imidazolium Salts [2]

CompoundSMMC-7721 (Liver Carcinoma) IC50 (µM)A549 (Lung Carcinoma) IC50 (µM)MCF-7 (Breast Carcinoma) IC50 (µM)
1-((N-Boc-indol-3-yl)methyl)-3-(2-naphthylacyl)-1H-5,6-dimethyl-benzimidazolium bromideLower than DDP (Cisplatin)Lower than DDP (Cisplatin)Lower than DDP (Cisplatin)

Note: This study highlights that modifications on the indole core can lead to potent cytotoxic agents.

Mechanistic Insights: Signaling Pathways and Molecular Targets

Understanding the mechanism of action is crucial for the development of targeted cancer therapies. In vitro studies have shed light on the signaling pathways modulated by various indole derivatives.

Methyl-3-indolylacetate (MIA) and the MEK1/2-ERK1/2 Signaling Pathway

A key study on methyl-3-indolylacetate (MIA), a close structural analog of this compound, revealed its ability to suppress cancer cell invasion by targeting the MEK1/2-ERK1/2 signaling pathway[3]. MIA was found to inhibit the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for cancer cell invasion and metastasis[3]. This inhibition of MMP-9 expression was achieved through the suppression of the activator protein-1 (AP-1) signaling pathway, a downstream target of the ERK1/2 cascade[3].

MEK_ERK_Pathway TPA TPA MEK1_2 MEK1/2 TPA->MEK1_2 activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates AP1 AP-1 ERK1_2->AP1 activates MMP9_exp MMP-9 Expression AP1->MMP9_exp induces Invasion Cell Invasion MMP9_exp->Invasion MIA Methyl-3-indolylacetate (MIA) MIA->MEK1_2 inhibits

Figure 1: Inhibition of the MEK1/2-ERK1/2 pathway by MIA.

Indole-3-carbinol (I3C) and Diindolylmethane (DIM): Multi-Targeted Anticancer Agents

Indole-3-carbinol (I3C), found in cruciferous vegetables, and its major in vivo metabolite, 3,3'-diindolylmethane (DIM), are well-documented anticancer agents that act through multiple mechanisms. These include the induction of cell cycle arrest and apoptosis, and modulation of key signaling pathways such as NF-κB and Akt.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to evaluate the anticancer properties of indole derivatives.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound or its analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add Test Compound seed_cells->add_compound incubate Incubate add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (Formazan Formation) add_mtt->incubate_mtt add_solvent Add Solubilizing Agent incubate_mtt->add_solvent read_absorbance Measure Absorbance add_solvent->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow of the MTT cytotoxicity assay.

MMP-9 Inhibitor Screening Assay

This fluorometric assay is used to screen for potential inhibitors of MMP-9 activity.

Protocol:

  • Reagent Preparation: Prepare solutions of MMP-9 enzyme, a fluorogenic MMP-9 substrate, and the test inhibitor (e.g., MIA) in an appropriate assay buffer.

  • Reaction Setup: In a 96-well plate, combine the MMP-9 enzyme with different concentrations of the test inhibitor. Include positive (enzyme and substrate) and negative (substrate only) controls.

  • Reaction Initiation: Add the MMP-9 substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. The cleavage of the substrate by MMP-9 results in an increase in fluorescence.

  • Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration and determine the IC50 value for MMP-9 inhibition.

Conclusion

While direct in vitro experimental data for this compound remains to be published, the available evidence from its close structural analog, methyl-3-indolylacetate, and other indole derivatives suggests a promising potential for this class of compounds as anticancer agents. The inhibitory activity against cancer cell invasion through the MEK1/2-ERK1/2 signaling pathway, as demonstrated for MIA, provides a strong rationale for further investigation of this compound.

For comparison, the naturally occurring indoles, I3C and DIM, have well-established multi-targeted anticancer activities and serve as important benchmarks in the field. Future in vitro studies are warranted to directly assess the cytotoxic and mechanistic properties of this compound to fully elucidate its therapeutic potential and to draw definitive comparisons with existing indole-based anticancer compounds. This guide provides the necessary framework and experimental protocols for such a cross-validation.

References

1-methyl-1H-indol-3-yl acetate versus indole-3-acetic acid: a comparative study.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 1-methyl-1H-indol-3-yl acetate and the well-characterized phytohormone indole-3-acetic acid (IAA). Due to the limited availability of experimental data for this compound, this document outlines a proposed comparative study, including detailed experimental protocols and theoretical considerations based on the structural characteristics of the two molecules.

Physicochemical and Biological Properties

A summary of the known and predicted physicochemical properties of both compounds is presented below. The biological activity of this compound is largely uncharacterized; therefore, the subsequent sections propose experiments to elucidate its potential auxin-like and cytotoxic effects.

PropertyIndole-3-Acetic Acid (IAA)This compound
Molecular Formula C₁₀H₉NO₂C₁₁H₁₁NO₂[1]
Molecular Weight 175.18 g/mol 189.21 g/mol [1]
Melting Point 165-169 °CNot available
logP (Predicted) ~1.4~2.1 (Predicted)
Water Solubility InsolublePredicted to be poorly soluble
Biological Role Phytohormone (auxin), signaling molecule in plants and microorganisms.[2]Unknown

Theoretical Comparison and Rationale for Study

Indole-3-acetic acid is the most common naturally occurring auxin, a class of plant hormones that play a crucial role in regulating plant growth and development.[2] Its mechanism of action involves binding to specific receptor proteins, leading to downstream changes in gene expression that control processes such as cell elongation, division, and differentiation.

This compound is a structural analog of IAA, with two key modifications: methylation at the indole nitrogen (N1) and esterification of the carboxylic acid group to an acetate. These changes are expected to significantly alter its physicochemical and biological properties:

  • Increased Lipophilicity: The N-methylation and the acetate group are predicted to increase the lipophilicity of the molecule, as suggested by the higher predicted logP value. This could enhance its ability to cross cell membranes.

  • Potential for Hydrolysis: The acetate ester bond may be susceptible to hydrolysis by cellular esterases, potentially releasing 1-methyl-1H-indole-3-ol. This metabolic conversion could be a key factor in its biological activity, or lack thereof.

  • Altered Receptor Binding: The N-methylation may sterically hinder or alter the binding affinity of the molecule to auxin receptors, which typically recognize the N-H motif of the indole ring.

This comparative study is proposed to investigate whether this compound exhibits auxin-like activity, and to explore its potential as a cytotoxic agent, a property observed in some indole derivatives.

Proposed Experimental Protocols

To empirically compare the biological activities of this compound and indole-3-acetic acid, the following experimental protocols are proposed:

Avena Coleoptile Elongation Bioassay for Auxin Activity

This classic bioassay measures the ability of a substance to stimulate cell elongation in oat coleoptiles, a hallmark of auxin activity.[3][4][5][6][7]

Methodology:

  • Plant Material: Germinate oat seeds (Avena sativa) in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.

  • Coleoptile Sectioning: Under a dim green light, decapitate the coleoptiles by removing the apical 3-4 mm. Cut a 10 mm section from the remaining coleoptile.

  • Incubation: Float the coleoptile sections in a phosphate buffer solution (pH 6.0) for 1-2 hours to deplete endogenous auxins.

  • Treatment: Prepare a series of dilutions for both indole-3-acetic acid (positive control) and this compound in the phosphate buffer, ranging from 10⁻⁸ to 10⁻⁴ M. Include a buffer-only negative control.

  • Assay: Place 10 coleoptile sections into separate petri dishes containing 20 mL of each test solution. Incubate the dishes in the dark at 25°C for 24 hours.

  • Measurement: After incubation, measure the final length of each coleoptile section using a digital caliper or by projecting their images onto a screen.

  • Data Analysis: Calculate the percentage elongation for each treatment group relative to the initial length. Plot the percentage elongation against the logarithm of the concentration to determine the dose-response curve and the optimal concentration for growth promotion.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[2][8][9]

Methodology:

  • Cell Culture: Seed a suitable cell line (e.g., HeLa cells for general cytotoxicity or a plant cell line like Arabidopsis thaliana suspension cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of indole-3-acetic acid and this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Visualizations

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

IAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IAA_ext IAA AUX1 AUX1/LAX (Influx Carrier) IAA_ext->AUX1 Transport IAA_cyt IAA SCFTIR1 SCF-TIR1/AFB (Ubiquitin Ligase Complex) IAA_cyt->SCFTIR1 Binds to AUX1->IAA_cyt Aux_IAA Aux/IAA (Repressor) SCFTIR1->Aux_IAA Ubiquitinates for Degradation ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates

Caption: Indole-3-Acetic Acid (IAA) Signaling Pathway.

Comparative_Experimental_Workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_data Data Analysis IAA Indole-3-Acetic Acid (IAA) Auxin_Assay Avena Coleoptile Elongation Bioassay IAA->Auxin_Assay Cyto_Assay MTT Cytotoxicity Assay IAA->Cyto_Assay MIA This compound MIA->Auxin_Assay MIA->Cyto_Assay Dose_Response Dose-Response Curves Auxin_Assay->Dose_Response IC50 IC50 Calculation Cyto_Assay->IC50 Comparison Comparative Analysis Dose_Response->Comparison IC50->Comparison

Caption: Comparative Experimental Workflow.

References

Establishing a Reference Standard for 1-methyl-1H-indol-3-yl acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison for establishing 1-methyl-1H-indol-3-yl acetate as a chemical reference standard. It includes a comparative analysis with a commercially available alternative, detailed experimental protocols for characterization, and a discussion of its potential biological relevance through signaling pathway visualization.

Comparative Analysis of Reference Standards

Establishing a new reference standard requires rigorous comparison against existing, well-characterized compounds. Due to the limited availability of a certified reference standard for this compound, this guide utilizes data from a closely related and commercially available high-purity compound, Indole-3-acetic acid methyl ester , as a benchmark.

Table 1: Comparison of Analytical Data

ParameterThis compound (Proposed Reference Standard)Indole-3-acetic acid methyl ester (Commercial Reference Standard)
Chemical Structure this compoundIndole-3-acetic acid methyl ester
CAS Number 3260-63-71912-33-0
Molecular Formula C₁₁H₁₁NO₂C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol 189.21 g/mol
Appearance White to off-white solidWhite to off-white crystalline powder
Purity (by HPLC) ≥ 99.5%≥ 99.8%[1]
Purity (by GC) Not determined≥ 99.0%
Identity (¹H-NMR) Conforms to structureConforms to structure[1]
Melting Point Not available163.74 °C[2]

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate characterization of a reference standard. The following are recommended methodologies for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the purity of this compound and detecting any related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended. A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed quantity of the substance in the mobile phase to a concentration of approximately 0.5 mg/mL.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

¹H-NMR spectroscopy is a powerful technique for confirming the chemical structure of the compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Parameters: Standard acquisition parameters for ¹H-NMR. The spectrum should be referenced to the residual solvent peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

GC-MS can be used for the identification of the compound and to detect any volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Synthesis Protocol

A reliable synthesis protocol is crucial for producing high-purity material suitable for a reference standard. The following is a general procedure for the N-methylation and subsequent acetylation of indole.

Synthesis of 1-methyl-1H-indole
  • To a solution of indole in a suitable aprotic solvent (e.g., tetrahydrofuran or dimethylformamide), add a base such as sodium hydride at 0 °C.

  • Stir the mixture for 30 minutes.

  • Add methyl iodide dropwise and allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Acetylation of 1-methyl-1H-indole to yield this compound
  • Dissolve 1-methyl-1H-indole in a mixture of acetic anhydride and pyridine.

  • Stir the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture into ice water and extract the product with an organic solvent.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer, filter, and concentrate to yield the crude product.

  • Purify by recrystallization or silica gel column chromatography to obtain pure this compound.

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_standard Reference Standard s1 Indole s2 N-methylation s1->s2 s3 1-methyl-1H-indole s2->s3 s4 Acetylation s3->s4 s5 Crude Product s4->s5 s6 Purification s5->s6 s7 This compound s6->s7 a1 HPLC s7->a1 a2 ¹H-NMR s7->a2 a3 GC-MS s7->a3 a4 Purity Assessment a1->a4 a5 Structural Confirmation a2->a5 a6 Impurity Profiling a3->a6 rs1 Characterized Reference Standard a4->rs1 a5->rs1 a6->rs1

Caption: Workflow for the synthesis and characterization of the reference standard.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Indole derivatives are known to be ligands for the Aryl Hydrocarbon Receptor (AhR), a key regulator of cellular processes. Activation of the AhR pathway is a potential biological context for this compound.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand This compound (Ligand) AhR_complex AhR-Hsp90-XAP2 (Inactive Complex) ligand->AhR_complex Binds AhR_ligand AhR-Ligand (Active Complex) AhR_complex->AhR_ligand Translocates to Nucleus ARNT ARNT AhR_ligand->ARNT Dimerizes with AhR_ARNT AhR-ARNT-Ligand (Transcription Factor) AhR_ligand->AhR_ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) in DNA AhR_ARNT->XRE Binds to gene_transcription Target Gene Transcription XRE->gene_transcription Initiates

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation.

References

spectroscopic comparison of 1-methyl-1H-indol-3-yl acetate and its precursors.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of 1-methyl-1H-indol-3-yl acetate alongside its synthetic precursors, 1-methyl-1H-indole and indole-3-carbinol. This guide provides researchers, scientists, and drug development professionals with objective experimental data to facilitate identification and characterization in a laboratory setting.

In the realm of medicinal chemistry and drug development, the precise characterization of molecular structures is paramount. This guide offers a comprehensive spectroscopic comparison of this compound and its common precursors, 1-methyl-1H-indole and indole-3-carbinol. By presenting key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a practical reference for researchers engaged in the synthesis and analysis of indole derivatives.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. This side-by-side comparison highlights the distinct spectral features that arise from the structural modifications during the synthetic process.

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundAromatic ProtonsN-CH₃-CH₂- / -CH=O-C(=O)CH₃
1-Methyl-1H-indole 7.0-7.6 (m)3.76 (s)6.47 (d), 7.09 (d)-
Indole-3-carbinol 7.0-7.7 (m)-4.79 (s)-
This compound 7.1-7.8 (m)3.75 (s)7.25 (s)2.30 (s)

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundAromatic CarbonsN-CH₃-CH₂- / =CH-C=OO-C(=O)CH₃
1-Methyl-1H-indole 100.9, 109.2, 119.1, 120.9, 121.5, 128.5, 129.0, 136.932.8---
Indole-3-carbinol 110.1, 111.4, 119.0, 119.5, 121.9, 123.6, 128.5, 136.3-58.4--
This compound 109.8, 110.5, 119.7, 120.2, 122.0, 124.5, 130.1, 137.232.9115.2169.521.1

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundN-H StretchC-H (sp²) StretchC=O StretchC-O Stretch
1-Methyl-1H-indole -3050--
Indole-3-carbinol 3400-3300 (br)3055-1045
This compound -305017601220

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragmentation Peaks
1-Methyl-1H-indole 131130, 103, 77
Indole-3-carbinol 147130, 118, 89, 77
This compound 189147, 146, 130, 118

Experimental Protocols

The following are representative experimental protocols for the synthesis of the precursor 1-methyl-1H-indole and the target compound this compound.

Synthesis of 1-Methyl-1H-indole from Indole

To a solution of indole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a base like sodium hydride (NaH, 1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere. The reaction mixture is stirred for 30 minutes, after which methyl iodide (CH₃I, 1.2 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-methyl-1H-indole.

Synthesis of this compound from 1-Methyl-1H-indole

A plausible synthetic route involves the acetylation of 1-methyl-1H-indol-3-ol (also known as N-methylindoxyl), which can be formed from 1-methyl-1H-indole. A general procedure for the acetylation of a hydroxyl group on an indole ring involves dissolving the hydroxyindole derivative in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere. A base, typically a tertiary amine like triethylamine or pyridine (1.5-2 equivalents), is added to the solution. Acetic anhydride (1.2-1.5 equivalents) or acetyl chloride (1.2-1.5 equivalents) is then added dropwise at 0 °C. The reaction mixture is stirred at room temperature for a few hours, and the progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product can be purified by column chromatography to yield this compound.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic relationship between the discussed compounds.

Synthesis_Pathway Indole Indole MethylIndole 1-Methyl-1H-indole Indole->MethylIndole Methylation MethylIodide CH₃I Base1 Base (e.g., NaH) MethylIndolylAcetate This compound MethylIndole->MethylIndolylAcetate Multi-step synthesis (e.g., via 1-methyl-1H-indol-3-ol) Indole3Carbinol Indole-3-carbinol Indole3Carbinol->MethylIndolylAcetate N-methylation & O-acetylation AceticAnhydride Acetic Anhydride Base2 Base (e.g., Pyridine)

Caption: Synthetic routes to this compound from its precursors.

This guide provides a foundational spectroscopic comparison and potential synthetic strategies for this compound and its precursors. Researchers are encouraged to consult primary literature for specific reaction conditions and detailed characterization data. The provided information serves as a valuable starting point for the synthesis, identification, and further investigation of this important indole derivative.

Unveiling the Anticancer Potential of 1-Methyl-1H-indol-3-yl Acetate Analogs: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Shanghai, China – December 26, 2025 – In the relentless pursuit of novel anticancer therapeutics, indole derivatives have emerged as a promising class of compounds. This guide offers a comprehensive comparison of the in vitro and in vivo activity of a representative 1-methyl-indole derivative, N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide, against established chemotherapeutic agents, Paclitaxel and Doxorubicin. This analysis, supported by experimental data, aims to provide researchers, scientists, and drug development professionals with a clear perspective on the potential of this compound class and a framework for its further investigation.

While direct in vitro and in vivo correlation data for 1-methyl-1H-indol-3-yl acetate is not extensively available in the public domain, this guide utilizes data from a closely related and potent analog to provide a meaningful comparison. The core of this investigation centers on the compound's ability to inhibit cancer cell proliferation in laboratory settings and suppress tumor growth in animal models, benchmarked against the performance of standard-of-care drugs.

Quantitative Performance Analysis

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of the 1-methyl-indole derivative and the comparator drugs.

Table 1: In Vitro Cytotoxicity (IC50) Data

CompoundCell LineCancer TypeIC50 (µM)Reference
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamideHeLaCervical Cancer0.52[1][2]
MCF-7Breast Cancer0.34[1][2]
HT-29Colon Cancer0.86[1][2]
PaclitaxelMCF-7Breast Cancer~0.02 - 0.2 (dose-dependent)[3]
DoxorubicinMCF-7Breast Cancer~0.1 - 1.0 (dose-dependent)[4]

Table 2: In Vivo Efficacy in Xenograft Models

CompoundAnimal ModelCancer ModelDosageTumor Growth InhibitionReference
1-methyl-indole derivative (Representative)Mouse(Data not available for direct correlation)--
PaclitaxelMouseMCF-7 XenograftDose-dependentSignificant inhibition[3][5]
DoxorubicinMouseMCF-7 Xenograft5 mg/kgSignificant reduction in tumor growth[6]

Experimental Methodologies

A transparent understanding of the experimental protocols is crucial for the interpretation of the presented data.

In Vitro Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (HeLa, MCF-7, HT-29) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (1-methyl-indole derivative, Paclitaxel, Doxorubicin) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours. The formazan crystals formed by viable cells were then dissolved in a solubilization solution.

  • Absorbance Reading: The absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated from the dose-response curves.

In Vivo Xenograft Model

The in vivo efficacy of the compounds was evaluated using a xenograft mouse model. This model involves the transplantation of human cancer cells into immunodeficient mice.

  • Cell Implantation: Human breast cancer cells (MCF-7) were injected subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth: The tumors were allowed to grow to a palpable size.

  • Compound Administration: The mice were then randomly assigned to treatment groups and received either the vehicle control, the 1-methyl-indole derivative, Paclitaxel, or Doxorubicin at a specified dosage and schedule (e.g., intraperitoneal or intravenous injection).

  • Tumor Measurement: Tumor volume was measured regularly throughout the study using calipers.

  • Efficacy Evaluation: At the end of the study, the mice were euthanized, and the tumors were excised and weighed. The tumor growth inhibition was calculated by comparing the average tumor weight in the treated groups to the control group.

Signaling Pathways and Experimental Workflow

The anticancer activity of many indole derivatives, including the 1-methyl-indole class, is often attributed to their ability to interfere with microtubule dynamics, a critical process for cell division. This mechanism is similar to that of Paclitaxel.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines Cancer Cell Lines (HeLa, MCF-7, HT-29) MTT_Assay MTT Cytotoxicity Assay Cell_Lines->MTT_Assay Treatment with Compound IC50 Determine IC50 Values MTT_Assay->IC50 Treatment Compound Administration IC50->Treatment Guide Dose Selection Xenograft MCF-7 Xenograft Mouse Model Xenograft->Treatment Tumor_Growth Monitor Tumor Growth Treatment->Tumor_Growth Efficacy Evaluate Efficacy Tumor_Growth->Efficacy

Fig. 1: General experimental workflow for evaluating anticancer compounds.

The mechanism of action for tubulin inhibitors typically involves the disruption of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).

signaling_pathway Indole_Derivative 1-Methyl-Indole Derivative Tubulin β-Tubulin Indole_Derivative->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Fig. 2: Proposed signaling pathway for tubulin-inhibiting indole derivatives.

Concluding Remarks

The in vitro data demonstrates that N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide exhibits potent cytotoxic activity against a range of cancer cell lines, with IC50 values in the sub-micromolar range.[1][2] This potency is comparable to, and in some cases exceeds, that of the standard chemotherapeutic agents Paclitaxel and Doxorubicin in similar assays.

While direct in vivo comparative data for this specific 1-methyl-indole derivative is pending, the significant in vitro activity strongly suggests its potential for effective tumor growth inhibition. The established in vivo efficacy of Paclitaxel and Doxorubicin in MCF-7 xenograft models serves as a critical benchmark for future preclinical studies of this promising class of indole compounds.[3][5][6]

Further research is warranted to establish a direct in vitro and in vivo correlation for 1-methyl-indole derivatives and to fully elucidate their therapeutic potential. The data presented in this guide provides a solid foundation for such investigations, highlighting a promising avenue for the development of novel and effective anticancer drugs.

References

A Comparative Guide to the Reproducibility of Experiments Involving Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis for researchers, scientists, and drug development professionals on the synthesis and biological activity of indole derivatives, with a focus on compounds structurally related to 1-methyl-1H-indol-3-yl acetate. Ensuring the reproducibility of experimental results is a cornerstone of scientific validity, particularly in toxicology and drug development where minor variations can significantly impact outcomes[1]. This document outlines detailed experimental protocols, presents comparative data for different indole compounds, and visualizes key processes to aid in the design and assessment of reproducible experiments.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro antiproliferative activities of a synthesized N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivative, compound 7d , against three human cancer cell lines. This data provides a benchmark for researchers aiming to reproduce or build upon these findings.

CompoundTarget Cell LineIC50 (μM)Key Structural FeaturesReference
7d HeLa (Cervical Cancer)0.52N-((1-methyl-1H-indol-3-yl)methyl)[2][3]
MCF-7 (Breast Cancer)0.34N-(3,4,5-trimethoxyphenyl)acetamide[2][3]
HT-29 (Colon Cancer)0.86with pyrazole/triazole moiety[2][3]

Experimental Protocols

Detailed and consistent methodologies are critical for reproducibility. Below are protocols for the synthesis of indole derivatives and the evaluation of their biological activity.

Synthesis of Indole Derivatives

The synthesis of the indole core can be achieved through various methods, including the Fischer, Bischler-Möhlau, and Larock syntheses[4]. Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields, contributing to more efficient and reproducible outcomes[5].

Protocol: Microwave-Assisted Fischer Indole Synthesis[5]

  • Reactant Preparation: In a 10 mL microwave process vial, combine phenylhydrazine (1.0 mmol) and a selected ketone, such as acetophenone (1.0 mmol).

  • Catalyst Addition: Add Eaton's reagent (P₂O₅ in MeSO₃H, 2 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 170°C for 10 minutes with magnetic stirring.

  • Work-up: After the reaction, allow the vial to cool to room temperature. Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Product Isolation: Neutralize the solution with a saturated sodium bicarbonate solution. The resulting precipitate can be collected by filtration, washed with water, and dried.

  • Purification: The crude product should be purified, typically by recrystallization from a suitable solvent like ethanol, to obtain the pure indole derivative[4].

Protocol: Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)acetamide Derivatives (e.g., Compound 7d)[3]

This procedure follows a multi-step synthesis, with the final step being the coupling of an acetamide intermediate with a pyrazole derivative.

  • Reactant Preparation: Dissolve the chloro-acetamide intermediate, 2-Chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (1 mmol), the desired pyrazole derivative (1.2 mmol), and K₂CO₃ (1.5 mmol) in acetonitrile (8 ml).

  • Reaction: Reflux the reaction mixture at 85°C for 8 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Extraction: Add water to the residue and extract the product with ethyl acetate (3 x 50 ml).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify the crude product using flash column chromatography on silica gel to yield the final compound[3].

In Vitro Antiproliferative Assay (MTT Assay)

To assess the cytotoxic activity of the synthesized compounds, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7, or HT-29) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized indole derivatives and incubate for an additional 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to untreated control cells. Determine the IC50 value, the concentration at which 50% of cell growth is inhibited, by plotting cell viability against compound concentration.

Visualizations: Pathways and Workflows

Visual diagrams of signaling pathways and experimental workflows can clarify complex processes and relationships, aiding in experimental design and reproducibility.

Signaling Pathway: Inhibition of Tubulin Polymerization

Derivatives of 1-methyl-1H-indole have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis[2][3]. This mechanism is a key strategy for developing microtubule-targeting anticancer agents[3].

G cluster_cell Cellular Process cluster_intervention Therapeutic Intervention tubulin α/β-Tubulin Heterodimers microtubules Microtubules (Dynamic Filaments) tubulin->microtubules Polymerization microtubules->tubulin Depolymerization mitosis Mitosis & Cell Division microtubules->mitosis Enables indole Indole Derivatives (e.g., Compound 7d) indole->microtubules Inhibits Polymerization

Mechanism of action for tubulin polymerization inhibitors.
Workflow for Assessing Experimental Reproducibility

A systematic workflow is essential to validate the reproducibility of both the chemical synthesis and the subsequent biological evaluation. This involves careful documentation and comparison at each stage of the process.

G cluster_exp1 cluster_exp2 protocol 1. Define Standardized Protocol (Synthesis & Assay) lab1 Experiment 1 (Original Lab) protocol->lab1 lab2 Experiment 2 (Second Lab/Scientist) protocol->lab2 synthesis1 2a. Synthesize Compound lab1->synthesis1 synthesis2 2b. Synthesize Compound lab2->synthesis2 char1 3a. Characterize Product (NMR, MS, Purity) synthesis1->char1 assay1 4a. Perform Biological Assay char1->assay1 data1 5a. Collect & Analyze Data assay1->data1 comparison 6. Compare Results (Yield, Purity, IC50) data1->comparison char2 3b. Characterize Product (NMR, MS, Purity) synthesis2->char2 assay2 4b. Perform Biological Assay char2->assay2 data2 5b. Collect & Analyze Data assay2->data2 data2->comparison conclusion 7. Assess Reproducibility comparison->conclusion

A structured workflow for evaluating experimental reproducibility.

References

comparative cytotoxicity of 1-methyl-1H-indol-3-yl acetate in different cancer cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the comparative cytotoxicity of 1-methyl-1H-indol-3-yl acetate is limited in publicly available literature. This guide, therefore, presents a comparative analysis of the cytotoxic effects of various structurally related indole derivatives against a range of cancer cell lines, drawing from available preclinical data. The findings for these derivatives may not be directly extrapolated to this compound but provide valuable insights into the potential anti-cancer activities of this class of compounds.

The indole scaffold is a key structural motif in many biologically active compounds and has been extensively explored for the development of novel anti-cancer agents. Various derivatives have demonstrated significant cytotoxic effects against a multitude of cancer cell lines, often exhibiting a degree of selectivity for cancer cells over normal cells.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population. Lower IC50 values are indicative of greater potency. The following tables summarize the IC50 values for several indole derivatives across various human cancer cell lines.

Table 1: Cytotoxicity of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives

CompoundCancer Cell LineIC50 (µM)
7d HeLa (Cervical Cancer)0.52[1][2]
MCF-7 (Breast Cancer)0.34[1][2]
HT-29 (Colon Cancer)0.86[1][2]

Table 2: Cytotoxicity of Various Indole Derivatives in Different Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)
1-((N-Boc-indol-3-yl)methyl)-3-(2-naphthylacyl)-1H-5,6-dimethyl-benzimidazolium bromide SMMC-7721 (Hepatocellular Carcinoma)More potent than DDP[3]
A549 (Lung Cancer)More potent than DDP[3]
MCF-7 (Breast Cancer)More potent than DDP[3]
Compound 16 (Indole Derivative) A549 (Lung Cancer)1.026 (EGFR inhibition)HEK293 (Normal Kidney)Weak toxicity[4]
PC3 (Prostate Cancer)Strong cytotoxicity
Indolemethane 1g DU-145 (Prostate Cancer)8.13 ± 0.77CHO–K1 (Normal Ovary)6.13 - 31.39
Indolemethane 1j DU-145 (Prostate Cancer)9.46 ± 1.23
Indolemethane 1m DU-145 (Prostate Cancer)8.18 ± 0.74
Indolemethane 1a HepG2 (Hepatocellular Carcinoma)4.62 ± 0.03
Indolemethane 1d HepG2 (Hepatocellular Carcinoma)4.93 ± 1.04
Indolemethane 1f HepG2 (Hepatocellular Carcinoma)4.23 ± 1.09
2e (Oxadiazole-Indole Derivative) HCT116 (Colon Cancer)6.43 ± 0.72
A549 (Lung Cancer)9.62 ± 1.14
A375 (Melanoma)8.07 ± 1.36
1-(1-tosyl-1H-indol-3-yl)propan-1-one A549 (Lung Cancer)2.6
MCF7 (Breast Cancer)>10
PC-3 (Prostate Cancer)>10

Experimental Protocols

The evaluation of the cytotoxic activity of indole derivatives predominantly relies on in vitro cell-based assays. A standard methodology is outlined below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal calf serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the indole derivatives for a specified period (typically 24, 48, or 72 hours).[1][5]

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 5 mg/mL). The plates are incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Several studies have indicated that indole derivatives exert their cytotoxic effects through the modulation of key cellular signaling pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction: Many indole derivatives have been shown to induce apoptosis in cancer cells.[3][4][6] This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process. For instance, one indole derivative was found to significantly increase the levels of caspase-3 and caspase-8. Furthermore, it modulated the expression of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[4]

Cell Cycle Arrest: Some indole derivatives have been observed to cause cell cycle arrest, particularly at the G2/M phase.[2][7] This prevents cancer cells from progressing through mitosis and dividing, ultimately leading to cell death. A key mechanism identified for this effect is the inhibition of tubulin polymerization, which is crucial for the formation of the mitotic spindle.[2]

Kinase Inhibition: Certain indole derivatives have been designed as inhibitors of specific protein kinases that are often overactive in cancer. For example, dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Src kinase have been developed, showing potent activity against cancer cells.[4]

Visualizations

Experimental_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start with specific cancer cell lines culture Culture cells in appropriate medium start->culture seed Seed cells into 96-well plates culture->seed treat Treat cells with various concentrations of Indole Derivative seed->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt formazan Incubate for formazan formation add_mtt->formazan solubilize Solubilize formazan crystals formazan->solubilize measure Measure absorbance solubilize->measure calculate Calculate % cell viability measure->calculate determine_ic50 Determine IC50 values calculate->determine_ic50

Caption: General workflow for determining the cytotoxicity of indole derivatives using the MTT assay.

Apoptosis_Signaling_Pathway Proposed Apoptotic Pathway for Indole Derivatives cluster_regulation Bcl-2 Family Regulation cluster_caspase Caspase Cascade Indole_Derivative Indole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indole_Derivative->Bcl2 inhibits Bax Bax (Pro-apoptotic) Indole_Derivative->Bax activates Caspase8 Caspase-8 Indole_Derivative->Caspase8 activates Caspase3 Caspase-3 (Executioner) Bax->Caspase3 activates Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis leads to

Caption: Simplified diagram of the apoptosis signaling pathway induced by some indole derivatives.

Cell_Cycle_Arrest Mechanism of Cell Cycle Arrest by Indole Derivatives Indole_Derivative Indole Derivative Tubulin Tubulin Polymerization Indole_Derivative->Tubulin inhibits Spindle Mitotic Spindle Formation Tubulin->Spindle G2M G2/M Phase Arrest Spindle->G2M disruption leads to Proliferation Cell Proliferation G2M->Proliferation inhibits

Caption: Proposed mechanism of G2/M cell cycle arrest induced by certain indole derivatives.

References

Structure-Activity Relationship of 1-Methyl-1H-indol-3-yl Acetate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1-methyl-1H-indol-3-yl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Modification of the acetate group at the 3-position, along with substitutions on the indole ring, has profound effects on the pharmacological profile of these analogs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-methyl-1H-indol-3-yl acetate analogs, focusing on their anticancer and enzyme inhibitory activities.

Antiproliferative and Cytotoxic Activity

A significant area of investigation for indole derivatives has been their potential as anticancer agents. The substitution at the 3-position of the 1-methyl-1H-indole core plays a critical role in determining the cytotoxic potency and mechanism of action.

Compound IDCore Structure ModificationTarget Cancer Cell Line(s)IC50 (µM)Key Findings & Reference
7d N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamideHeLa, MCF-7, HT-290.52, 0.34, 0.86Acts as a potent tubulin polymerization inhibitor.[2][3]
3w N-methyl on both indole and succinimide rings of an indolylsuccinimideHT-29, HepG20.02, 0.8N-methylation on both moieties significantly enhances cytotoxicity.[4]
3i N-methylated succinimide with an unprotected indoleA5491.5N-methylation of the succinimide ring is favorable for activity against A549 cells.[4]
8b Indole-1,2,4-triazole with 3,4-dichlorophenyl acetamideHep-G2Cell Viability: 10.99 ± 0.59%Dichloro-substitution on the phenyl ring enhances cytotoxic potential.[5]
8a Indole-1,2,4-triazole with 3,4-dimethylphenyl acetamideHep-G2Cell Viability: 11.72 ± 0.53%Dimethyl-substitution also shows good cytotoxic activity.[5]
8e Indole-1,2,4-triazole with unsubstituted phenyl acetamideHep-G2Cell Viability: 123.21 ± 2.16%An unsubstituted phenyl ring leads to a loss of activity.[5]

The data reveals several key SAR trends for the antiproliferative activity of 1-methyl-1H-indol-3-yl analogs:

  • N-Methylation: The presence of a methyl group at the N1-position of the indole ring is a common feature in many active compounds. In the case of indolylsuccinimides, simultaneous N-methylation of both the indole and succinimide rings resulted in a significant increase in cytotoxicity against HT-29 and HepG2 cell lines.[4]

  • Modification of the 3-Acetate Side Chain: Elaboration of the acetate moiety into more complex structures is a successful strategy for enhancing anticancer activity.

    • Conversion of the acetate to an N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide and further substitution with a pyrazole ring led to potent tubulin polymerization inhibitors.[2]

    • Hybridization of the indole core with a 1,2,4-triazole, followed by S-alkylation with N-aryl acetamides, yielded compounds with significant cytotoxicity against Hep-G2 cells.[5]

  • Aromatic Substituents: The nature and position of substituents on appended aromatic rings are critical for activity. For the indole-1,2,4-triazole-based acetamides, electron-withdrawing groups (e.g., 3,4-dichloro) or electron-donating groups (e.g., 3,4-dimethyl) on the N-phenyl ring resulted in potent cytotoxicity, whereas an unsubstituted phenyl ring was inactive.[5]

Enzyme Inhibition

Derivatives of 1-methyl-1H-indole are also being explored as inhibitors of various enzymes implicated in disease.

Compound IDTarget EnzymeIC50Key Findings & Reference
24d ROR1 KinasePotentA 1-methyl-3-(pyridin-3-yl)-1H-indole derivative with high selectivity and an optimized pharmacokinetic profile.[6]
Methyl indole-isoxazole carbohydrazide derivatives Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)Not specifiedDesigned as multi-target agents for Alzheimer's disease.[7]
  • Kinase Inhibition: For ROR1 kinase inhibitors, a systematic optimization of a 1-methyl-3-(pyridin-3-yl)-1H-indole scaffold led to the discovery of a lead candidate with improved potency and selectivity, highlighting the importance of the pyridyl group at the 3-position.[6]

  • Cholinesterase Inhibition: The synthesis of hybrids incorporating a 1-methyl-1H-indole moiety with an isoxazole carbohydrazide suggests that such complex side chains at the 3-position can be designed to target enzymes like AChE and BChE, which are relevant in Alzheimer's disease.[7]

Experimental Protocols

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5]

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, HT-29, Hep-G2) are seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).[4]

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[4]

  • Reaction Mixture: A reaction mixture containing tubulin, a fluorescence reporter, and buffer is prepared.

  • Compound Addition: The test compound or a control (e.g., colchicine) is added to the reaction mixture.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature.

  • Fluorescence Monitoring: The change in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer. Inhibitory activity is determined by the reduction in the rate and extent of polymerization compared to the control.[2]

Visualizing Structure-Activity Relationships and Workflows

SAR_Anticancer_Activity Core {1-Methyl-1H-indole Core |  N1-Methylation} Acetate Acetate Core->Acetate Base Scaffold Activity Enhanced Antiproliferative Activity ComplexSideChain ComplexSideChain Acetate->ComplexSideChain Elaboration ArylSub ArylSub ComplexSideChain->ArylSub Addition of ArylSub->Activity Leads to

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation1 Incubate for Cell Attachment cell_seeding->incubation1 treatment Treat with Test Compounds incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for Formazan Formation mtt_addition->incubation3 solubilization Solubilize Formazan with DMSO incubation3->solubilization measurement Measure Absorbance solubilization->measurement analysis Calculate Cell Viability and IC50 measurement->analysis end End analysis->end

References

Safety Operating Guide

Navigating the Safe Disposal of 1-methyl-1H-indol-3-yl acetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-methyl-1H-indol-3-yl acetate, ensuring the protection of personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with related indole compounds, which include skin, eye, and respiratory irritation, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: Use of a fume hood is required. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn.

Step-by-Step Disposal Protocol

The disposal of this compound should be treated with the same level of caution as other hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Collect all waste containing this compound, including residual amounts in containers, contaminated labware (e.g., pipettes, vials), and any contaminated cleaning materials, in a designated and clearly labeled hazardous waste container.

    • The container must be made of a compatible material, such as glass or polyethylene, and have a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of the waste and the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials, heat sources, and open flames.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

    • Carefully collect the absorbed material and place it in the designated hazardous waste container.

    • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]

    • Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.

Quantitative Data Summary

As no specific SDS for this compound was found, quantitative data regarding exposure limits or toxicity is not available. However, for context, the following table summarizes key hazard information for a related compound, 1-Methylindole. This information underscores the importance of the cautious handling and disposal procedures outlined above.

Hazard ClassificationDetails for 1-Methylindole
Skin Corrosion/Irritation Category 2 (Causes skin irritation)
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)
Specific target organ toxicity Category 3 (May cause respiratory irritation)

This data is for 1-Methylindole and should be used as a precautionary reference for handling this compound.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

DisposalWorkflow A Start: Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Collect Waste in Designated Container B->C D Securely Seal and Label Container C->D Spill Spill Occurs C->Spill E Store in Secure Hazardous Waste Area D->E F Arrange for Professional Disposal (EHS or Licensed Contractor) E->F G End: Waste Properly Disposed F->G Spill_Cleanup Contain with Absorbent Material & Collect as Waste Spill->Spill_Cleanup Emergency Procedure Spill_Cleanup->C Add to Waste Container

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a secure research environment.

References

Essential Safety and Operational Guide for 1-methyl-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for 1-methyl-1H-indol-3-yl acetate. The following guidance is synthesized from safety information for structurally related indole derivatives and acetate compounds. It is imperative to conduct a thorough risk assessment based on the specific experimental conditions and to handle this compound with the assumption that it is potentially hazardous.

This guide provides crucial safety, logistical, and procedural information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first and most critical line of defense against potential exposure. The minimum required PPE for handling this compound is summarized below.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are mandatory at all times. A face shield should be worn in situations with a significant splash hazard.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1][2] Gloves should be inspected for integrity before each use and disposed of after handling.[1]
Body Protection Laboratory CoatA full-length, buttoned lab coat is required to protect skin and clothing.[1][2] For tasks with a higher risk of splashes, a chemically resistant apron is also recommended.
Respiratory Protection RespiratorAll work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If vapors or aerosols are likely to be generated, a NIOSH-approved respirator may be necessary.
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required in the laboratory.[1]

II. Operational Plan: Step-by-Step Handling and Storage

Adherence to a strict operational plan is critical for minimizing risk and ensuring a safe laboratory environment.

A. Engineering Controls:

  • Ventilation: All handling of this compound, including weighing and solution preparation, must be performed in a certified chemical fume hood to minimize inhalation exposure.[1]

B. Handling Procedures:

  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.

  • Weighing: If weighing the solid compound, perform this task within the fume hood. Use a tared weigh boat to avoid contamination of the balance.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • General Handling: Avoid direct contact with the skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly after handling.[4]

C. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.[3]

  • Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[3][4]

  • Protect from direct sunlight.[3]

D. Spill Response:

  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal.[3] Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

III. Disposal Plan

Proper disposal of this compound and associated waste is essential to protect personnel and the environment.

  • Waste Classification: This chemical waste should be classified as hazardous.[3]

  • Containerization: Collect all waste containing this compound (including contaminated gloves, weigh boats, and absorbent materials) in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[3] Do not pour any waste containing this compound down the drain.[1] Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.

IV. Experimental Workflow and Risk Assessment

The following diagrams illustrate the general procedures for the safe handling of this compound and a logical approach to risk assessment.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood weigh Weigh Compound prep_fume_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Workspace experiment->decontaminate store Store Securely experiment->store If not all material is used dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Experimental Workflow for Safe Handling of this compound.

risk_assessment cluster_hazard_id Hazard Identification cluster_exposure_assessment Exposure Assessment cluster_control_measures Control Measures cluster_risk_characterization Risk Characterization hazard Potential Irritant (Skin, Eyes, Respiratory) inhalation Inhalation hazard->inhalation dermal Dermal Contact hazard->dermal ingestion Ingestion hazard->ingestion controls Engineering Controls (Fume Hood) Administrative Controls (SOPs) PPE inhalation->controls dermal->controls ingestion->controls risk Low Risk with Proper Controls controls->risk

Caption: Logical Relationship for Risk Assessment of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.